4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one
Description
Properties
IUPAC Name |
4-methyl-3H-1,4-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-6-9(11)12-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCLYAXKXXTPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)OC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structure, Reactivity, and Synthesis of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one
Executive Summary & Chemical Identity
4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one (CAS: 103440-73-9) is a synthetic heterocyclic scaffold of significant interest in and organic synthesis[1]. Unlike the naturally abundant 2H-1,4-benzoxazin-3(4H)-one isomer (a lactam core found in phytoanticipins like DIMBOA), this compound features a rare 2-one isomeric core[2]. This structural arrangement forms a cyclic carbamate or α-keto-N,O-acetal, functioning chemically as a cyclic ester (lactone)[2]. The unique positioning of the carbonyl at C2, adjacent to the ring oxygen, imparts distinct electrophilic and pharmacological properties, making it a highly valuable precursor for developing novel therapeutics[2].
Physicochemical & Structural Properties
The methylation of the nitrogen atom at position 4 fundamentally alters the molecule's physicochemical profile compared to its unmethylated precursor. By removing the hydrogen bond donor, the topological polar surface area (TPSA) is reduced. This directly enhances lipophilicity and membrane permeability—critical parameters for bioavailability and blood-brain barrier (BBB) penetration in drug design.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 103440-73-9[3] |
| Molecular Formula | C9H9NO2[1] |
| Molecular Weight | 163.17 g/mol [4] |
| SMILES | CN1CC(=O)OC2=CC=CC=C21[1] |
| Predicted XLogP3 | ~1.6[1] |
| Hydrogen Bond Donors | 0[5] |
| Hydrogen Bond Acceptors | 2[5] |
Note: The absence of H-bond donors limits non-specific protein binding while maintaining sufficient polarity through the lactone moiety.
Mechanistic Insights & Reactivity
The 4-methyl-3,4-dihydro-benzo[1,4]oxazin-2-one scaffold exhibits two primary sites of reactivity, dictated by its unique electronic distribution:
-
Electrophilic C2 Carbonyl: The lactone carbonyl is highly susceptible to nucleophilic attack. Ring-opening reactions can occur in the presence of strong nucleophiles (e.g., primary amines or strong bases), leading to acyclic 2-(methylamino)phenol derivatives.
-
sp³ C-H Functionalization at C3: The methylene group at the C3 position is flanked by the N-methyl group and the C2 carbonyl. This unique electronic environment facilitates transition-metal-catalyzed[6]. For instance, ferrous chloride (FeCl₂) catalyzed reactions utilizing tert-butyl hydroperoxide (TBHP) as an oxidant can generate a C3 radical intermediate[6]. This radical can be trapped by nucleophiles such as indoles to form C-C bonds, a pathway heavily utilized in the synthesis of natural product analogs like cephalandole A[7].
Figure 1: Iron-catalyzed oxidative sp3 C-H functionalization at the C3 position.
Applications in Drug Discovery
The 1,4-benzoxazin-2-one core has emerged as a privileged scaffold in antimicrobial research. Recent studies have demonstrated that derivatives of this core exhibit potent against Mycobacterium tuberculosis (including the H37Rv virulent strain)[8]. The mechanism of action is proposed to involve the inhibition of the MenB enzyme within the menaquinone biosynthetic pathway, a critical target for overcoming multidrug-resistant tuberculosis[9]. Furthermore, the scaffold is utilized in scaffold-hopping strategies to bypass resistance mechanisms associated with traditional benzoxazin-3-ones[9].
Experimental Methodology: Synthesis & Validation
Direct N-methylation of 2-aminophenol is notoriously unselective, often resulting in O-alkylation or N,N-dimethylation. Therefore, the optimal synthetic route involves constructing the rigid 3,4-dihydro-1,4-benzoxazin-2-one core first, followed by regioselective N-methylation.
Step-by-Step Protocol: Regioselective N-Methylation
Objective: Synthesize 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one from 3,4-dihydro-1,4-benzoxazin-2-one.
Rationale for Reagent Selection: Potassium carbonate (K₂CO₃) is selected as the base over sodium hydride (NaH) or sodium hydroxide (NaOH). NaOH would irreversibly hydrolyze the C2 lactone, while NaH can cause unwanted side reactions. K₂CO₃ provides sufficient basicity to deprotonate the secondary amine without compromising the ester linkage.
Procedure:
-
Preparation: Dissolve 1.0 equivalent of 3,4-dihydro-1,4-benzoxazin-2-one in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add 1.5 equivalents of finely powdered anhydrous K₂CO₃. Stir the suspension at 0 °C for 15 minutes to initiate deprotonation.
-
Alkylation: Dropwise add 1.2 equivalents of methyl iodide (MeI). Caution: MeI is a potent alkylating agent and highly toxic; handle strictly within a fume hood.
-
Reaction Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the highly polar N-H starting material and the emergence of a higher Rf spot confirms conversion.
-
Workup: Quench the reaction with ice-cold distilled water to precipitate the product. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analytical Validation:
-
IR Spectroscopy: Confirm the absence of the broad N-H stretch (~3300 cm⁻¹) and the retention of the sharp lactone C=O stretch (~1750 cm⁻¹).
-
¹H NMR (CDCl₃): Verify the structure by the appearance of a distinct singlet at ~2.9 ppm, corresponding to the newly installed N-CH₃ group.
-
Figure 2: Two-step synthetic workflow for 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one.
References
-
[3] Title: CAS No. 103440-73-9 | Properties. Source: Chemsrc. URL:[Link]
-
[1] Title: 103440-73-9 (C9H9NO2) - PubChemLite. Source: University of Luxembourg / PubChem. URL:[Link]
-
[4] Title: CAS No. 103440-73-9 | Molecular Weight. Source: Chemsrc. URL: [Link]
-
[9] Title: Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives. Source: ChemMedChem (Wiley). URL:[Link]
-
[7] Title: Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Source: Frontiers in Chemistry. URL:[Link]
-
[8] Title: Synthesis, in vitro antibacterial activity against Mycobacterium tuberculosis, and reverse docking-based target fishing of 1,4-benzoxazin-2-one derivatives. Source: Archiv der Pharmazie (PubMed). URL:[Link]
-
[6] Title: Organic Reaction Mechanisms 2016 - Ferrous chloride-catalysed oxidative sp3 C–H functionalization. Source: DOKUMEN.PUB. URL: [Link]
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CAS 103440-73-9 physical properties solubility melting point
An In-depth Technical Guide to the Determination of Fundamental Physical Properties: Solubility and Melting Point of Novel Chemical Entities
Introduction
Part 1: The Critical Role of Solubility and Melting Point
A compound's solubility , the maximum concentration that can be dissolved in a given solvent at a specific temperature to form a saturated solution, is a paramount parameter. In drug discovery, aqueous solubility is a primary determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and, consequently, diminished therapeutic efficacy. Furthermore, solubility in various organic solvents is crucial for designing purification strategies, such as crystallization and chromatography, and for formulating solutions for in vitro and in vivo assays.
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity. A pure crystalline compound will typically exhibit a sharp melting point range of 0.5-1°C.[1][2] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1][2] Therefore, an accurate melting point determination is an indispensable quality control measure.
Part 2: Methodologies for Physical Property Determination
This section outlines the standard, field-proven protocols for determining the solubility and melting point of a novel solid organic compound. The emphasis is on not just the procedural steps, but the underlying scientific principles and the rationale for experimental choices.
Solubility Determination: The Shake-Flask Method
The "like dissolves like" principle is a fundamental concept in predicting solubility, where substances with similar polarities tend to be soluble in one another.[3][4] The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3]
Experimental Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed, temperature-controlled container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the container at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[3]
-
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is commonly accomplished through centrifugation followed by careful filtration through a chemically inert filter, such as a PTFE syringe filter, that will not absorb the solute.[3]
-
-
Quantification of the Solute:
-
Determine the concentration of the solute in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[3] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
Data Presentation:
The solubility data should be presented in a clear, tabular format.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | ||
| Ethanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 |
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination.
Melting Point Determination: The Capillary Method
The capillary method is the standard technique for melting point determination as recognized by most pharmacopeias.[5][6]
Experimental Protocol:
-
Sample Preparation:
-
Initial Rapid Determination:
-
Accurate Melting Point Determination:
-
Use a fresh, properly prepared capillary tube.
-
Set the starting temperature of the melting point apparatus to a few degrees below the approximate melting point.[5]
-
Insert the capillary tube into the heating block.
-
Heat at a slow, controlled rate (typically 1-2°C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point.
-
Data Presentation:
| Determination | Onset of Melting (°C) | Completion of Melting (°C) | Melting Point Range (°C) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average |
Diagram of the Capillary Melting Point Determination Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Part 3: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For solubility, the use of an excess of the solid compound ensures that equilibrium solubility is indeed being measured. The use of a validated HPLC method with a proper calibration curve provides confidence in the accuracy of the concentration measurement. For melting point determination, the sharpness of the melting range is a direct indicator of the sample's purity. Performing multiple determinations and observing a consistent, narrow range validates the result. For an added layer of confidence, the melting point apparatus should be routinely calibrated with certified reference standards.[5]
Part 4: Conclusion
While the specific physical properties of CAS 103440-73-9 remain elusive in the public domain, the methodologies detailed in this guide provide a robust framework for the empirical determination of the solubility and melting point of any novel chemical entity. Adherence to these protocols will ensure the generation of accurate and reliable data, which is fundamental for the progression of any research or development project involving new chemical compounds.
References
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Melting Point Determination. (n.d.). Lambda. Retrieved March 10, 2026, from [Link]
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Solubility test for Organic Compounds. (2024, September 24). Retrieved March 10, 2026, from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved March 10, 2026, from [Link]
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What is Melting Point? (n.d.). Mettler Toledo. Retrieved March 10, 2026, from [Link]
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Melting point determination. (n.d.). Retrieved March 10, 2026, from [Link]
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E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. Retrieved March 10, 2026, from [Link]
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Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]
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Melting point determination. (n.d.). SSERC. Retrieved March 10, 2026, from [Link]
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The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of 4-Methyl-3H-1,4-Benzoxazin-2-one
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals invested in the exploration of the 4-methyl-3H-1,4-benzoxazin-2-one scaffold. This privileged heterocyclic system represents a focal point in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document provides a comprehensive analysis of its synthesis, key therapeutic applications, structure-activity relationships, and detailed experimental protocols to empower further investigation and innovation in the field.
The 1,4-Benzoxazin-2-one Core: A Scaffold of Therapeutic Promise
The 1,4-benzoxazin-2-one ring system, a fusion of a benzene ring and an oxazine ring, is a cornerstone in the design of novel therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The structural rigidity and synthetic tractability of this scaffold make it an ideal platform for the development of targeted therapies. The introduction of a methyl group at the 4-position (N-methylation) can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Strategic Synthesis of the 4-Methyl-3H-1,4-Benzoxazin-2-one Scaffold
The construction of the 4-methyl-3H-1,4-benzoxazin-2-one core can be approached through several synthetic strategies, primarily revolving around the formation of the oxazinone ring.
General Synthesis of the 1,4-Benzoxazin-2-one Core
A common and effective method for the synthesis of the parent 2H-benzo[b][3][4]oxazin-3(4H)-one involves the reaction of 2-aminophenol with chloroacetic acid.[1] This straightforward approach provides a versatile entry point to the core structure.
N-Methylation at the 4-Position
The introduction of the methyl group at the 4-position is a critical step in accessing the target scaffold. This is typically achieved through N-alkylation of the parent 1,4-benzoxazin-2-one.
Experimental Protocol: N-Methylation of 2H-benzo[b][3][4]oxazin-3(4H)-one
-
Materials:
-
Procedure:
-
To a solution of 2H-benzo[b][3][4]oxazin-3(4H)-one (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-methyl-3H-1,4-benzoxazin-2-one.
-
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the salt byproducts.
-
A base such as potassium carbonate or sodium hydride is essential to deprotonate the nitrogen atom of the benzoxazinone, rendering it nucleophilic for the subsequent reaction with methyl iodide.
-
Monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of side products.
Caption: Synthetic workflow for N-methylation.
Medicinal Chemistry Applications of the 4-Methyl-3H-1,4-Benzoxazin-2-one Scaffold
The 4-methyl-3H-1,4-benzoxazin-2-one core and its derivatives have emerged as promising candidates in several therapeutic areas.
Anticancer Activity
Derivatives of the 1,4-benzoxazin-2-one scaffold have demonstrated significant potential as anticancer agents.[4][5] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have been shown to induce DNA damage and autophagy in cancer cells.[5]
Putative Anticancer Mechanism:
Caption: Potential anticancer mechanism.
A series of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their anticancer activity against several human cancer cell lines, with some compounds showing potent activity against A549 lung cancer cells.[4] The introduction of the 4-methyl group could potentially enhance the metabolic stability of these compounds, leading to improved in vivo efficacy.
Neuroprotective Effects
The 1,4-benzoxazine scaffold is also a promising framework for the development of neuroprotective agents.[6][7] Derivatives have been shown to protect neuronal cells from oxidative stress-induced degeneration.[7] The mechanism of action may involve the modulation of kinase signaling pathways.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of 1,4-benzoxazin-2-one derivatives.[8] These compounds have been shown to inhibit the production of pro-inflammatory mediators in microglial cells, suggesting their potential in treating neuroinflammatory conditions.[8] The anti-inflammatory effects may be mediated through the activation of the Nrf2-HO-1 signaling pathway.[8]
Anti-inflammatory Signaling Pathway:
Caption: Anti-inflammatory signaling pathway.
Structure-Activity Relationship (SAR) Studies
The biological activity of 1,4-benzoxazin-2-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. While specific SAR studies on 4-methylated derivatives are still emerging, general trends can be inferred from the broader class of compounds.
-
Substitution at the 2-position: The introduction of various aryl or alkyl groups at the 2-position significantly influences the biological activity. For example, in a series of platelet aggregation inhibitors, the nature of the substituent at this position was critical for potency.[3]
-
Substitution on the Benzene Ring: Modifications on the aromatic ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the electronic properties of the scaffold and its interaction with biological targets.
-
N-substitution at the 4-position: As previously mentioned, N-alkylation, including methylation, is expected to increase lipophilicity and may enhance cell permeability and metabolic stability. This modification can also alter the conformation of the molecule, potentially leading to a different binding mode at the target site. A commercial derivative, Methyl 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-8-carboxylate, is available, indicating the feasibility and interest in exploring substitutions at this position in conjunction with other modifications.[9]
Table 1: Representative Biological Activities of 1,4-Benzoxazin-2-one Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| 2H-benzo[b][3][4]oxazin-3(4H)-ones | Platelet Aggregation Inhibition | ADP-induced platelet aggregation | [3] |
| 2H-benzo[b][3][4]oxazin-3(4H)-one-1,2,3-triazoles | Anticancer | Induction of apoptosis, DNA damage, and autophagy | [4][5] |
| 8-amino-1,4-benzoxazines | Neuroprotection | Inhibition of oxidative stress | [7] |
| 2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazoles | Anti-inflammatory | Activation of Nrf2-HO-1 pathway | [8] |
Future Directions and Conclusion
The 4-methyl-3H-1,4-benzoxazin-2-one scaffold represents a promising starting point for the development of novel therapeutics. While the broader class of 1,4-benzoxazin-2-ones has been extensively studied, the specific impact of N-methylation at the 4-position warrants more focused investigation.
Key Areas for Future Research:
-
Systematic SAR studies: A comprehensive exploration of the effect of the 4-methyl group in combination with diverse substitutions at other positions is needed to delineate clear SAR trends.
-
Target identification and validation: Elucidating the specific molecular targets of biologically active 4-methylated derivatives is crucial for understanding their mechanism of action and for rational drug design.
-
Pharmacokinetic and in vivo studies: The evaluation of the metabolic stability, bioavailability, and in vivo efficacy of promising 4-methylated compounds is a critical next step in their development as clinical candidates.
References
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[Synthesis of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 204-6.]([Link])
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[Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Pharmacology, 16, 1565657.]([Link])
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[Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Pharmacology, 16, 1565657.]([Link])
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[Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Pharmacology, 16, 1565657.]([Link])
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[Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules, 29(13), 3045.]([Link])
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[Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules, 29(13), 3045.]([Link])
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The Pharmacological Landscape of 4-Methyl-3,4-dihydro-benzooxazin-2-one Derivatives: A Technical Guide
The Pharmacological Landscape of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one scaffold is a compelling heterocyclic motif that has garnered significant interest in medicinal chemistry. This core structure serves as a versatile template for the development of a diverse array of therapeutic agents, with documented activities spanning antimicrobial, anticancer, and anti-inflammatory domains. The strategic introduction of a methyl group at the 4-position (N-methylation) can profoundly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, offering a valuable tool for optimizing drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds.
The Core Structure: A Foundation for Diverse Biological Activity
The 3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one core is a privileged scaffold in drug discovery. Its inherent structural features, including a fused aromatic ring and a lactam moiety, provide a framework for interaction with various biological targets. The introduction of a methyl group at the 4-position (the nitrogen atom) can modulate several key properties of the resulting derivatives:
-
Lipophilicity: N-methylation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The methyl group can shield the nitrogen atom from metabolic enzymes, potentially increasing the compound's half-life.
-
Conformational Rigidity: The presence of the methyl group can influence the conformational flexibility of the oxazine ring, which may lead to more specific interactions with target proteins.
-
Receptor Binding: The electronic and steric effects of the N-methyl group can alter the binding affinity and selectivity of the molecule for its biological target.
The 7-amino derivative of this core, 4-Methyl-3,4-Dihydro-2H-Benzo[B][1][2]Oxazin-7-Amine, is a key intermediate in the synthesis of various pharmaceutical compounds, highlighting its importance in the development of central nervous system (CNS) agents and kinase inhibitors, with potential applications as antiviral and anticancer agents.[3]
Synthesis of the 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one Scaffold
The synthesis of the 3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one core and its subsequent N-methylation are critical steps in the development of this class of compounds. A general and efficient method for the synthesis of the parent scaffold involves the reaction of 2-aminophenols with chloroacetyl chloride.
General Synthetic Workflow
Caption: General synthetic scheme for 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one.
Detailed Experimental Protocol: Synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve 2-aminophenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the base to the solution while stirring.
-
Add chloroacetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one.
Detailed Experimental Protocol: N-Methylation
Materials:
-
Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide, Acetonitrile)
Procedure:
-
Dissolve 3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir for a short period to deprotonate the nitrogen atom.
-
Add the methylating agent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitoring by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one.
Biological Activities of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one Derivatives
The introduction of various substituents onto the 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one scaffold has led to the discovery of compounds with a wide range of biological activities.
Antimicrobial Activity
Benzoxazinone derivatives have shown significant potential as antimicrobial agents. Studies on related 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4][5] The N-substituent on the oxazine ring plays a crucial role in determining the antimicrobial spectrum and potency. While specific studies on a series of 4-methylated derivatives are limited, the general structure-activity relationship (SAR) for antimicrobial benzoxazinones suggests that electron-withdrawing groups on the aromatic ring can enhance both antibacterial and antifungal activity.[1]
Table 1: Representative Antimicrobial Activity of Benzoxazinone Derivatives
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| (Z)-3-(2-(4-chlorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | S. aureus | 6.25 | [1] |
| (Z)-3-(2-(4-chlorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | E. coli | 12.5 | [1] |
| (Z)-3-(2-cyclopropyl-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | A. niger | 25 | [1] |
Anticancer Activity
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, a close structural analog, has been extensively investigated for its anticancer properties.[6] Derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and leukemia cells.[7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The N-substituent is a key determinant of cytotoxic potency and selectivity. While comprehensive studies on 4-methylated derivatives are not widely available, the established anticancer potential of the parent scaffold makes this an important area for future research.
Table 2: Representative Anticancer Activity of Benzoxazinone Derivatives
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
| Imidazole derivative of 2H-benzo[b][1][2]oxazin-3(4H)-one | MV4-11 (leukemia) | Potent | [7] |
| 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrid | A549 (lung) | 0.32 (GI50) | [6] |
Anti-inflammatory Activity
Derivatives of the benzoxazinone core have also demonstrated promising anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines. The nature and position of substituents on the benzoxazine ring system significantly influence the anti-inflammatory potency.
Central Nervous System (CNS) Activity
Patents have disclosed the potential of 3,4-dihydro-2H-benzo[1][2]oxazine derivatives as anxiolytic and antidepressant agents.[8] The use of 4-Methyl-3,4-Dihydro-2H-Benzo[B][1][2]Oxazin-7-Amine as an intermediate for CNS agents further supports the potential of this scaffold in neuroscience drug discovery.[3] The N-methyl group, by increasing lipophilicity, may facilitate entry into the CNS, making these derivatives particularly interesting for targeting neurological and psychiatric disorders.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one derivatives is still emerging, several key principles can be extrapolated from studies on related benzoxazinone scaffolds:
-
Aromatic Ring Substitution: The electronic nature of substituents on the benzene ring is a critical determinant of biological activity. Electron-withdrawing groups often enhance antimicrobial and anticancer activities.
-
N-4 Position Substitution: The substituent at the N-4 position significantly impacts the pharmacological profile. The methyl group in the title compounds is expected to influence lipophilicity, metabolic stability, and target engagement.
-
C-2 and C-3 Position Modifications: Modifications at the C-2 and C-3 positions of the oxazine ring have been shown to modulate activity. For instance, the introduction of bulky or functionalized side chains can lead to enhanced potency and selectivity.
SAR Visualization
Caption: Key areas for structure-activity relationship studies.
Future Directions and Conclusion
The 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. While the existing literature provides a strong foundation for its potential in antimicrobial, anticancer, and CNS applications, there is a clear need for more focused research on derivatives of this specific core structure.
Future research should concentrate on:
-
Synthesis of diverse libraries: The systematic synthesis and biological evaluation of a wide range of derivatives with varied substituents on the aromatic ring and at the C-2 and C-3 positions.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In vivo efficacy and safety studies: Evaluating the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
References
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Synthesis, antimicrobial activity, structure-activity relationship and cytotoxic studies of a new series of functionalized (Z)-3-(2-oxo-2-substituted ethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-ones. PubMed, [Link]
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Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, [Link]
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An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. PubMed, [Link]
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Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. UCA, [Link]
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Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b][1][2]-oxazine-2-carboxylic Acid Derivatives as Antitubercular Agents. ResearchGate, [Link]
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SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Rasayan Journal, [Link]
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4-Methyl-3,4-Dihydro-2H-Benzo[B][1][2]Oxazin-7-Amine. MySkinRecipes, [Link]
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Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed, [Link]
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3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Semantic Scholar, [Link]
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Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. PubMed, [Link]
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Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. ResearchGate, [Link]
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Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. PMC, [Link]
-
3,4-dihydro-2h-benzo[1][2]oxazine derivatives. Google Patents,
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). PMC, [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC, [Link]
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Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal, [Link]
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Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press, [Link]
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Synthesis and pharmacological evaluations of novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. PubMed, [Link]
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Regioisomeric Divergence in Benzoxazine Scaffolds: A Technical Analysis of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one vs. Benzoxazin-3-one
Executive Summary
The 1,4-benzoxazine core is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, agrochemistry, and materials science. The precise positioning of the carbonyl group within the oxazine ring dictates the molecule's physicochemical properties, chemical reactivity, and biological target profile. This technical guide provides an in-depth comparative analysis between the 2-one regioisomer (specifically its N-methylated derivative, 4-methyl-3,4-dihydro-benzo[1,4]oxazin-2-one) and the more ubiquitous 3-one regioisomer (benzoxazin-3-one). By understanding the causality behind their structural divergence, researchers can better optimize these scaffolds for targeted drug development.
Structural and Electronic Divergence
The fundamental disparity between these two scaffolds lies in the location of the carbonyl group relative to the heteroatoms, which fundamentally alters the electronic distribution of the ring system[1].
-
Benzoxazin-3-one (Carbonyl at C3): The carbonyl is situated adjacent to the nitrogen atom, forming a cyclic amide (lactam). Lactams are thermodynamically highly stable. The N-H bond (when unsubstituted) serves as a robust hydrogen bond donor, while the carbonyl acts as a strong hydrogen bond acceptor. This dual capacity makes the 3-one scaffold ideal for anchoring into complex protein binding pockets.
-
4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one (Carbonyl at C2): The carbonyl is located adjacent to the oxygen atom, creating a cyclic carbamate or lactone-like structure (an
-keto-N,O-acetal). This configuration makes the ring significantly more susceptible to nucleophilic attack and subsequent ring-opening compared to the lactam[1]. Furthermore, the specific N-methylation at position 4 eliminates the hydrogen bond donor capacity. This experimental choice is often made in structure-activity relationship (SAR) studies to purposefully increase lipophilicity, restrict conformational flexibility, and probe the necessity of hydrogen bonding in target interactions.
Structural divergence and physicochemical properties of 1,4-benzoxazine regioisomers.
Pharmacological Applications
The structural differences between the two regioisomers directly dictate their utility in drug discovery.
-
Benzoxazin-3-ones: This scaffold is a cornerstone in the design of potent protease inhibitors. For instance, benzoxazin-3-one derivatives have been optimized as highly selective thrombin inhibitors, exhibiting
values as low as 2.6 nM with exceptional selectivity over trypsin and factor Xa[2]. Additionally, quantitative structure-activity relationship (QSAR) models have validated this scaffold's potential against gram-positive and gram-negative bacteria, highlighting a multitarget mode of action that evades standard efflux pumps[3]. In nature, this scaffold is a primary defense mechanism in crops like wheat (e.g., DIBOA and DIMBOA) against soilborne pathogens[4]. -
Benzoxazin-2-ones: While less stable than 3-ones, specific derivatives have demonstrated potent antimycobacterial properties, including efficacy against drug-resistant strains[1]. The 4-methylated variant is frequently utilized as a specialized synthetic intermediate; its lactone-like reactivity allows for controlled ring-opening functionalizations that are impossible with the inert 3-one lactam.
Quantitative Profiling
The following table summarizes the key physicochemical and pharmacological parameters distinguishing the two scaffolds.
| Property | 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one | 2H-1,4-Benzoxazin-3(4H)-one |
| Carbonyl Position | C2 (Adjacent to Oxygen) | C3 (Adjacent to Nitrogen) |
| Functional Group | Cyclic Carbamate / Lactone-like | Cyclic Amide (Lactam) |
| H-Bond Donor Capacity | None (N is methylated) | High (Unsubstituted N-H) |
| Chemical Stability | Moderate (Susceptible to nucleophiles) | High (Resistant to hydrolysis) |
| Primary Utility | SAR probes, reactive synthetic intermediates | Thrombin inhibitors, antimicrobials |
| Natural Occurrence | Rare | Common (e.g., DIBOA in Triticum aestivum) |
Synthetic Workflows and Methodologies
To successfully leverage these scaffolds, researchers must employ distinct synthetic strategies. The following self-validating protocols detail the optimal pathways for generating both regioisomers.
Protocol A: Microwave-Assisted Synthesis of Benzoxazin-3-ones
This protocol utilizes controlled microwave heating to overcome the activation energy required for lactamization, particularly when electron-withdrawing groups (EWGs) are present[5].
-
Reductive N-Arylmethylation: React substituted 2-aminophenol with an aromatic aldehyde in the presence of a reducing agent (e.g.,
) to yield the N-arylmethyl-2-aminophenol intermediate. -
O-Alkylation: Introduce a 2-bromoalkanoate and a mild base (e.g.,
). The base selectively deprotonates the phenol, driving regioselective O-alkylation to form an acyclic intermediate. -
Microwave-Assisted Cyclization: Subject the mixture to microwave heating. Causality note: If the acyclic intermediate possesses an EWG, the nucleophilicity of the nitrogen is significantly reduced. Microwave heating over 180°C is strictly necessary to provide the thermal energy required to force the spontaneous ring closure[5].
-
Self-Validation Step: Monitor the reaction via LC-MS. The successful transition from the acyclic intermediate to the 3-one scaffold is confirmed by a mass shift corresponding to the exact loss of an alcohol molecule (e.g., -46 Da for the loss of ethanol if ethyl 2-bromoalkanoate was used).
Protocol B: Reductive Amination Route to 4-Alkyl-Benzoxazin-2-ones
This methodology relies on the thermodynamic favorability of forming the 6-membered lactone-like ring under reductive conditions[5].
-
Precursor Preparation: Synthesize ethyl 2-(2-hydroxyphenylamino)acetate by reacting 2-aminophenol with ethyl bromoacetate under strictly controlled stoichiometric conditions to prevent over-alkylation.
-
Reductive Alkylation: React the precursor with formaldehyde (or another aldehyde) under reductive conditions (e.g., catalytic hydrogenation) to install the 4-alkyl (methyl) group.
-
Spontaneous Lactonization: The proximity of the hydroxyl group to the newly formed ester/amide intermediate drives spontaneous lactonization, yielding the 4-methyl-3,4-dihydro-benzo[1,4]oxazin-2-one.
-
Self-Validation Step: Confirm the formation of the 2-one ring via IR spectroscopy. The acyclic ester precursor will show a carbonyl stretch around 1735
, whereas the constrained cyclic carbamate/lactone-like carbonyl of the 2-one product will shift to a higher wavenumber (typically >1750 ).
Synthetic workflows for accessing 2-one and 3-one benzoxazine scaffolds.
Conclusion
The seemingly minor shift of a carbonyl group from C3 to C2 in the benzoxazine core results in profound changes to the molecule's stability, reactivity, and biological utility. While the benzoxazin-3-one remains a highly stable, naturally occurring lactam ideal for robust drug design (such as thrombin inhibitors), the 4-methyl-3,4-dihydro-benzo[1,4]oxazin-2-one offers a unique, lipophilic, and reactive alternative. Mastery of their respective synthetic pathways and physicochemical properties enables researchers to deploy these privileged scaffolds with high precision in modern drug discovery.
References
-
ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review, ResearchGate,[Link]
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives, ResearchGate,[Link]
-
Novel Potent and Selective Thrombin Inhibitors Based on a Central 1,4-Benzoxazin-3(4H)-one Scaffold, Journal of Medicinal Chemistry,[Link]
-
Concentration of benzoxazinoids in roots of field-grown wheat (Triticum aestivum L.) varieties, PubMed,[Link]
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Pharmacophore Modeling of N-Methyl Benzoxazinone Derivatives: A Mechanistic Guide to 3D-QSAR and Target-Specific Design
Executive Summary
Benzoxazinone derivatives represent a highly versatile heterocyclic scaffold in medicinal chemistry, demonstrating potent activity across diverse therapeutic areas, including antiplatelet aggregation and HIV-1 reverse transcriptase (RT) inhibition[1][2]. As a Senior Application Scientist, I approach the optimization of this scaffold not merely through empirical synthesis, but through deterministic 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling.
This technical guide dissects the pharmacophoric logic of N-methyl benzoxazinones. We will explore how specific substitutions—particularly N-methylation—modulate steric, electrostatic, and hydrophobic fields to drive target affinity. By analyzing field-proven methodologies like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) and Multiple Linear Regression (MLR), this whitepaper provides a self-validating protocol for rational drug design.
Mechanistic Rationale: The Impact of N-Methylation
The benzoxazinone core is characterized by a fused bicyclic system containing a benzene ring and a heteroatom-rich oxazine ring. The presence of an N-methyl group at the oxazine nitrogen fundamentally alters the molecule's interaction profile:
-
Abolition of H-Bond Donor Capacity: Unsubstituted benzoxazinones can act as both hydrogen bond donors and acceptors. N-methylation locks the nitrogen, restricting the region strictly to van der Waals interactions and eliminating desolvation penalties associated with unsatisfied H-bond donors in hydrophobic pockets.
-
Steric and Hydrophobic Modulation: The methyl group introduces a distinct hydrophobic bulk. In the context of HIV-1 RT inhibitors, bulky, less electronegative groups at specific positions are essential for fitting into the non-nucleoside reverse transcriptase inhibitor (NNRTI) allosteric pocket[3][4].
-
Conformational Locking: The steric clash between the N-methyl group and adjacent substituents often restricts the rotational degrees of freedom of the core, pre-organizing the molecule into a bioactive conformation that minimizes entropy loss upon target binding.
Case Studies in Pharmacophore Modeling
Case Study A: Antiplatelet Activity (kNN-MFA Approach)
Research by Choudhari et al. established robust 3D-QSAR models for substituted benzoxazinones acting as antiplatelet agents[1]. Using kNN-MFA and MLR, the study identified that hydrogen bond acceptors, aromatic rings, and hydrophobic regions are the critical pharmacophoric features[1][5]. The kNN-MFA model captures non-linear dependencies in the steric and electrostatic fields, proving that the exact spatial arrangement of the hydrophobic grid points dictates antiplatelet efficacy[5].
Case Study B: HIV-1 Reverse Transcriptase Inhibition
Veerasamy et al. utilized Partial Least Squares (PLS) and kNN-MFA to evaluate benzoxazinones against HIV-1 RT[2][4]. The primary findings indicated that the presence of electrostatic, hydrophobic, and steric field descriptors significantly affects inhibitory ability[2]. Specifically, electronegative substituents with small steric groups, combined with hydrophobic substitutions at targeted positions, are essential for potent HIV-1 RT antagonism[3].
Quantitative Data Summary
To evaluate the robustness of these models, we must look at their statistical validation parameters. A self-validating system relies on high internal cross-validation (
| Therapeutic Target | Modeling Technique | Feature Selection | Training Set (n) | Test Set (n) | Internal Validation ( | External Validation ( | Key Pharmacophore Features |
| Antiplatelet [5] | kNN-MFA (Model A) | Stepwise / SA / GA | 23 | 5 | 0.9739 | 0.8217 | H-bond acceptors, Aromatic, Hydrophobic |
| Antiplatelet [5] | MLR (Model B) | Stepwise | 23 | 5 | 0.9435 | 0.7663 | Grid points S_123, E_407, E_311, H_605 |
| HIV-1 RT [3] | PLS / MLR | Stepwise | 28 | 5 | 0.5620 | 0.6350 | Steric, Electrostatic, Hydrophobic fields |
Table 1: Statistical comparison of 3D-QSAR models for benzoxazinone derivatives. High
Experimental Protocol: Self-Validating 3D-QSAR Workflow
To ensure scientific integrity, the following step-by-step methodology incorporates internal feedback loops (e.g., Y-randomization) to prevent chance correlations.
Step 1: Dataset Curation & Conformational Search
-
Action: Compile a dataset of N-methyl benzoxazinone derivatives with known
or values. Convert biological activities to a logarithmic scale ( ). -
Causality: Logarithmic transformation ensures a linear free-energy relationship, which is a fundamental mathematical prerequisite for MLR and PLS regression.
-
Execution: Perform Monte Carlo conformational searches. Select the lowest energy conformer for each molecule using a force field like MMFF94.
Step 2: Molecular Alignment
-
Action: Align all molecules to the most active compound using a template-based alignment method.
-
Causality: The rigid benzoxazinone core must be perfectly superimposed. Pharmacophore-based alignment is prone to shifting the core, which introduces noise into the 3D grid fields. Template alignment ensures that variations in the fields are strictly due to the substituents (e.g., the N-methyl group)[3].
Step 3: 3D Field Calculation
-
Action: Generate a 3D rectangular grid encompassing the aligned molecules. Calculate Steric (Lennard-Jones), Electrostatic (Coulombic with Gasteiger-Marsili charges), and Hydrophobic fields at each grid point[3].
-
Causality: Probing the grid with a methyl probe (
carbon, charge +1.0) simulates the target receptor's binding pocket, mapping regions where bulk or electronegativity is favored or penalized.
Step 4: Model Generation & Feature Selection
-
Action: Apply Stepwise (SW), Simulated Annealing (SA), or Genetic Algorithm (GA) to select the most relevant grid points[5]. Build models using kNN-MFA or MLR.
-
Causality: GA and SA prevent the model from getting trapped in local minima during feature selection, ensuring the most globally relevant pharmacophoric fields are identified.
Step 5: System Validation (The Feedback Loop)
-
Action: Perform Leave-One-Out (LOO) cross-validation to calculate
. Execute Y-randomization (scrambling activity data) to ensure the model is not based on chance[3]. Finally, predict the activity of the external test set ( ). -
Causality: A model is only as good as its predictive power. If Y-randomization yields a high
, the model is overfitted, and the feature selection must be recalibrated.
Visualizations
Fig 1. Step-by-step self-validating 3D-QSAR and pharmacophore modeling workflow.
Fig 2. Pharmacophoric interaction logic of N-methyl benzoxazinones.
Conclusion
The rational design of N-methyl benzoxazinone derivatives relies heavily on understanding the spatial arrangement of their electrostatic and hydrophobic fields. By employing rigorous, self-validating 3D-QSAR methodologies like kNN-MFA and MLR, researchers can confidently predict the efficacy of novel analogs prior to synthesis. The N-methyl modification serves as a critical hydrophobic anchor, fundamentally shifting the pharmacophore to favor targets like HIV-1 RT and platelet aggregation pathways.
References
-
Choudhari, P.B., Bhatia, M.S., & Jadhav, S.D. (2012). Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach. Scientia Pharmaceutica, 80(2), 283–294.[Link]
-
Veerasamy, R., Subramaniam, D.K., Chean, O.C., & Ying, N.M. (2012). Designing hypothesis of substituted benzoxazinones as HIV-1 reverse transcriptase inhibitors: QSAR approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 693-707.[Link]
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A Technical Guide to the Oncological Therapeutic Potential of 4-Methyl-3,4-dihydro-benzooxazin-2-one
A Technical Guide to the Oncological Therapeutic Potential of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one
A Roadmap for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one is a novel small molecule with a core benzoxazinone structure, a scaffold known for a wide range of biological activities.[3][4][5] While this specific compound is currently under-researched in the context of oncology, the broader class of benzoxazinone derivatives has demonstrated significant potential as anti-cancer agents.[3][6][7] These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[6][8][9] This technical guide presents a comprehensive, albeit hypothetical, framework for the preclinical evaluation of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one as a potential therapeutic agent in oncology. It outlines a structured research plan, from initial in vitro screening to in vivo efficacy studies, providing detailed protocols and a rationale for each experimental step. The overarching goal is to furnish researchers with a robust roadmap to systematically investigate the anti-cancer properties of this and similar novel chemical entities.
Introduction: The Rationale for Investigating 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one
The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[4] Derivatives of this core have been explored for a multitude of therapeutic applications, including anti-inflammatory, antimicrobial, and notably, anti-cancer activities.[3][5][6] Several studies have highlighted the capacity of benzoxazinone derivatives to impede the proliferation of various human cancer cell lines.[6][7][8] The mechanisms underlying these anti-tumor effects are diverse and include inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical enzymes and signaling pathways essential for cancer cell survival and growth.[6][8][9]
Given the established anti-cancer potential of the benzoxazinone class, 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one emerges as a compelling candidate for investigation. Its unique substitution pattern may confer novel pharmacological properties, potentially leading to enhanced potency, selectivity, or a distinct mechanism of action compared to existing analogs. This guide, therefore, proposes a systematic and in-depth preclinical evaluation to elucidate the therapeutic potential of this specific molecule in oncology.
Hypothesized Mechanism of Action
Based on the known activities of related benzoxazinone compounds, we can postulate several plausible mechanisms of action for 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one in cancer cells. Some benzoxazinone derivatives have been shown to target DNA and associated processes. For instance, certain analogs can induce the formation of G-quadruplexes in the c-Myc gene promoter, leading to the downregulation of the c-Myc oncogene.[1] Others have been found to inhibit topoisomerases and disrupt tubulin polymerization, both critical for cell division.[8] Furthermore, some derivatives have been shown to induce DNA damage, as indicated by the upregulation of γ-H2AX protein expression.[8][10]
Another potential avenue of action is the modulation of key signaling pathways frequently dysregulated in cancer.[11][12][13] The PI3K/mTOR pathway, a central regulator of cell growth and survival, has been identified as a target for some benzoxazinone-based inhibitors.[7][8] The ability of small molecules to precisely manipulate such cellular signaling pathways represents a promising strategy in cancer therapy.[11][12][13][14]
Therefore, our initial hypothesis is that 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one may exert its anti-cancer effects by:
-
Inducing DNA damage and/or interfering with DNA replication.
-
Inhibiting key protein kinases within oncogenic signaling pathways (e.g., PI3K/Akt/mTOR).
-
Inducing apoptosis through intrinsic or extrinsic pathways.
The following experimental plan is designed to test these hypotheses and to identify the specific molecular targets of the compound.
A Roadmap for Preclinical Evaluation
The journey of a novel compound from the laboratory to a potential clinical candidate is a rigorous one, requiring a phased and systematic approach.[2][15][16] This section outlines a comprehensive preclinical evaluation workflow for 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Phase 2: In Vivo Efficacy and Toxicity
Promising results from in vitro studies warrant progression to in vivo animal models to assess the compound's efficacy and safety in a more complex biological system. [2][15][16] Experimental Protocol: Xenograft Mouse Model [15]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 or MCF-7) into the flank of immunocompromised mice. [16]2. Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Tumor Measurement: Measure the tumor volume regularly using calipers. [16]5. Toxicity Assessment: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology and western blotting).
Phase 3: Lead Optimization
If the compound demonstrates significant anti-tumor activity with an acceptable safety profile in vivo, the next phase involves medicinal chemistry efforts to optimize its properties. This includes synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Future Directions and Conclusion
The preclinical evaluation of 4-Methyl-3,4-dihydro-benzoo[1][2]xazin-2-one represents a structured and evidence-based approach to drug discovery. The benzoxazinone scaffold holds considerable promise in the development of novel anti-cancer therapeutics. [6][17]The successful completion of the outlined research plan would provide a strong rationale for advancing this compound, or an optimized analog, into further preclinical and potentially clinical development. The systematic investigation of novel chemical entities like 4-Methyl-3,4-dihydro-benzoo[1][2]xazin-2-one is essential for expanding the arsenal of effective treatments in the fight against cancer.
References
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[Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][2]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - Frontiers.]()
-
[Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[1][8]xazin-4-ones as potent anticancer and antioxidant agents - PMC.]()
-
[Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][2]xazin-3(4H) - PMC.]()
-
[SYNTHESIS OF A NOVEL DERIVATIVES OFB[1][2]ENZOXAZINONE - Rasayan.]()
-
[Synthesis of 1,4-dihydro-benzo[d]o[1][8]xazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC.]()
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Methodological & Application
Microwave-assisted synthesis of N-methyl benzoxazinone derivatives
An Application Guide to the Rapid Synthesis of N-Methyl Benzoxazinone Derivatives via Microwave Irradiation
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of N-methyl benzoxazinone derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] We will move beyond a simple recitation of steps to explore the underlying principles of microwave chemistry, the rationale for procedural choices, and a detailed, field-tested protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for accelerated synthesis and greener chemical processes.
Introduction: The Significance of Benzoxazinones and Microwave Synthesis
Benzoxazinones represent a vital class of fused heterocyclic compounds, forming the core structure of molecules with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The traditional synthesis of these derivatives often involves lengthy reaction times, high temperatures using conventional heating methods (like oil baths), and often results in modest yields with significant byproduct formation.[4][5]
Microwave-assisted synthesis has emerged as a transformative technology in modern chemistry.[6][7][8] Unlike conventional heating, which transfers energy slowly and inefficiently from the outside-in, microwave irradiation employs dielectric heating to energize the molecules of the reaction mixture directly and uniformly.[9] This process involves the interaction of the oscillating electromagnetic field with molecular dipoles, causing rapid rotation and friction, which translates to a swift and uniform increase in temperature.[9] The key advantages of this approach are:
-
Drastic Reduction in Reaction Time: Reactions that take hours or days can often be completed in minutes.[5][6]
-
Increased Yields and Purity: Rapid heating minimizes the time available for the formation of unwanted side products.[7][10]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.
-
Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of fewer, more environmentally benign solvents, reducing waste and energy consumption.[7][11]
This guide will focus on a reliable and efficient microwave-assisted pathway to N-methyl-3,1-benzoxazin-4-one derivatives, starting from N-methylanthranilic acid.
The Core Reaction: Mechanistic Considerations
The synthesis of a 2-substituted-N-methyl-4H-3,1-benzoxazin-4-one can be efficiently achieved through the microwave-assisted cyclocondensation of N-methylanthranilic acid with an appropriate acylating agent, such as an acid anhydride.
The proposed mechanism involves two key stages, both accelerated by microwave energy:
-
N-Acylation: The primary amine of N-methylanthranilic acid performs a nucleophilic attack on the carbonyl carbon of the acid anhydride, leading to the formation of an N-acyl-N-methylanthranilic acid intermediate.
-
Intramolecular Cyclization & Dehydration: Under the influence of microwave heating, this intermediate undergoes a rapid intramolecular cyclization. The carboxyl group attacks the newly formed amide carbonyl, followed by dehydration to yield the stable six-membered benzoxazinone ring.
The uniform and rapid heating provided by microwaves is crucial for driving the final dehydration step to completion quickly, preventing the degradation of starting materials and intermediates.
Caption: Proposed reaction mechanism for microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 2,N-dimethyl-4H-3,1-benzoxazin-4-one. It can be adapted for other 2-substituted derivatives by replacing acetic anhydride with other acid anhydrides.
3.1. Materials and Equipment
-
Reagents:
-
N-methylanthranilic acid (98%)
-
Acetic Anhydride (≥99%)
-
Ethanol (for recrystallization)
-
Deionized Water
-
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave-safe reaction vessel with a magnetic stir bar
-
Analytical balance
-
Hirsch or Büchner funnel for filtration
-
Standard laboratory glassware
-
Melting point apparatus
-
Instrumentation for characterization (NMR, IR, MS)
-
Safety Precautions: Microwave synthesis involves high pressures and temperatures. Always use a blast shield and operate the reactor inside a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetic anhydride is corrosive and a lachrymator; handle with care.
3.2. Step-by-Step Procedure
The entire workflow is designed for efficiency and safety.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. epcp.ac.in [epcp.ac.in]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Continuous flow chemistry protocols for benzoxazinone cyclization
Application Note: Continuous Flow Synthesis and Cyclization Protocols for 1,4-Benzoxazinones
Introduction and Process Rationale
Benzoxazinones represent a highly valuable class of heterocyclic scaffolds, serving as critical intermediates in the development of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients. The traditional synthesis of functionalized 1,4-benzoxazinones relies on a three-step sequence: nitration of an aromatic precursor, reduction to an aniline derivative, and subsequent intramolecular cyclization.
However, executing this sequence in a traditional batch environment introduces severe operational bottlenecks. The dinitration step is notoriously exothermic and yields explosive intermediates, while the subsequent diamino derivatives are acutely air-sensitive and prone to rapid oxidative degradation. To overcome these limitations, transitioning to a fully integrated continuous flow regime is essential. As demonstrated by [1], telescoping these reactions within a closed-loop flow system not only mitigates thermal and explosive hazards but also prevents the degradation of transient intermediates, ultimately driving up the overall yield and purity of the final benzoxazinone product.
Mechanistic Causality in System Design
Designing a continuous flow protocol requires a deep understanding of the chemical microenvironment and the physical behavior of the fluidic stream. Every reagent choice and hardware integration in this protocol is driven by specific mechanistic requirements:
-
Anhydrous Nitration via Oleum: The starting material, 2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide (FPAA), contains a fragile ArO–CF₂ bond that is highly susceptible to hydrolytic cleavage. Because nitration generates water as a byproduct, standard concentrated sulfuric acid is insufficient. Instead, 100% HNO₃ is paired with 20% oleum. The free SO₃ in the oleum actively scavenges generated water, preserving the ether linkage[2].
-
Microreactor Heat Dissipation: The dinitration of FPAA is highly exothermic. By utilizing a microstructured glass static mixer, the system maximizes the surface-area-to-volume ratio, ensuring instantaneous heat dissipation and preventing thermal runaway.
-
Inline Degassing for Residence Time Control: Following the continuous hydrogenation of the dinitro intermediate over a Pd/C catalyst, the fluid stream is saturated with excess hydrogen gas. If this biphasic (gas-liquid) stream enters the cyclization reactor, the compressible gas bubbles will disrupt the fluidic volume, leading to unpredictable residence times. Passing the effluent through gas-permeable tubing (e.g., Teflon AF-2400) selectively vents the H₂ gas, ensuring a uniform liquid phase enters the cyclization step[1].
Integrated Workflow Visualization
Continuous flow sequence for 1,4-benzoxazinone synthesis via nitration, hydrogenation, and cyclization.
Step-by-Step Experimental Protocols
The following self-validating methodologies detail the transformation of FPAA into 6-amino-2,2,7-trifluoro-4H-benzo-[1,4]-oxazin-3-one (ABO)[1].
Phase 1: Continuous Flow Dinitration and Inline Separation
-
System Priming: Prime HPLC Pump A with neat FPAA. Prime Pump B with a freshly prepared nitrating mixture consisting of 100% HNO₃ dissolved in 20% oleum (targeting 2.5 equivalents of HNO₃ relative to FPAA).
-
Reactor Equilibration: Route the pump outputs to a microstructured glass static mixer housed in a thermostat bath set precisely to 60 °C.
-
Execution: Initiate flow. The intense mixing within the microreactor ensures rapid, controlled dinitration.
-
Quenching & Separation: Direct the reactor effluent into a continuous liquid-liquid membrane separator. Introduce a concurrent stream of toluene to extract the explosive dinitro-FPAA into the organic phase, leaving the spent acid in the aqueous waste stream.
-
Self-Validation Check: Continuously monitor the differential pressure across the membrane separator. A sudden pressure drop indicates membrane breakthrough, which would carry corrosive acidic waste into the downstream hydrogenation catalyst, instantly poisoning it. If pressure drops, the system must auto-divert to waste.
Phase 2: Continuous Flow Hydrogenation
-
Stream Preparation: Dilute the organic stream of dinitro-FPAA (approximately 0.3 M in toluene) inline with methanol to enhance both substrate solubility and hydrogen mass transfer.
-
Reactor Setup: Utilize a continuous flow hydrogenation apparatus (e.g., H-Cube Pro) fitted with a packed Pd/C fixed-bed catalyst cartridge. Pre-heat the reactor block to 45 °C.
-
Execution: Set the system to "full H₂" mode and pump the dinitro-FPAA solution through the catalyst bed to reduce the nitro groups to primary amines.
-
Inline Degassing: Pass the effluent through a module containing Teflon AF-2400 gas-permeable tubing to continuously vent unreacted H₂ gas to an exhaust line.
-
Self-Validation Check: Perform inline HPLC sampling immediately post-degassing. The detection of nitroso or hydroxylamine intermediates indicates incomplete reduction, signaling either catalyst deactivation or insufficient H₂ pressure.
Phase 3: Acid-Catalyzed Cyclization
-
Telescoping: Directly route the degassed, highly air-sensitive diamino intermediate stream into a heated tubular reactor (PFA or Hastelloy) maintained at 80 °C.
-
Catalysis & Cyclization: The residual acidity carried over from the process (or introduced via a tertiary pump if strictly required) catalyzes the intramolecular cyclization, forming the fused benzoxazinone ring.
-
Collection: Collect the steady-state effluent. The target compound, ABO, can be isolated via standard crystallization techniques.
-
Self-Validation Check: Monitor the reactor effluent via inline UV-Vis spectroscopy. A distinct bathochromic shift in the absorption maximum confirms the conversion of the open-chain diamino intermediate to the conjugated benzoxazinone ring system.
Quantitative Data & Process Comparison
The integration of flow reactors into synthetic organic chemistry fundamentally alters reaction efficiency . The table below summarizes the quantitative improvements achieved by shifting the benzoxazinone cyclization sequence from batch to continuous flow.
| Process Parameter | Traditional Batch Protocol | Continuous Flow Protocol |
| Overall Yield | 67% | 83% |
| Total Reaction Time | > 6 hours (including isolations) | < 45 minutes (total residence time) |
| Thermal Management | Poor (High risk of thermal runaway) | Excellent (Instantaneous heat dissipation) |
| Intermediate Handling | Manual isolation of explosive/air-sensitive species | Fully telescoped (No manual handling required) |
| Scalability | Severely limited by exothermicity | Highly scalable via continuous operation |
References
-
Title: Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: The integration of flow reactors into synthetic organic chemistry Source: Journal of Chemical Technology & Biotechnology (Wiley Online Library) URL: [Link]
Sources
Application Note: Knoevenagel Condensation Workflows for 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one
Introduction & Rationale
The 1,4-benzoxazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, antithrombotic, and neuroprotective agents[1]. While the naturally occurring 3-one isomers (e.g., DIMBOA) are well-documented, the synthetic 2-one isomers, specifically 3,4-dihydro-1,4-benzoxazin-2-ones, offer distinct pharmacological profiles due to their unique hydrogen-bonding and electronic properties[1].
A highly effective method for derivatizing this scaffold is the Knoevenagel condensation[2]. The substrate, 4-methyl-3,4-dihydro-benzo[1,4]oxazin-2-one, possesses a highly active methylene group at the C-3 position. This reactivity is driven by the electron-withdrawing nature of the adjacent lactone carbonyl and the electron-donating resonance from the N-methylated amine. The N-methyl substitution is critical: it prevents unwanted N-alkylation or ring-opening side reactions that commonly occur with unprotected benzoxazinones under basic conditions, thereby ensuring high chemoselectivity toward the C-3 alkylidene product.
Mechanistic Insights and Causality
Successful execution of this reaction relies on understanding the thermodynamic and kinetic drivers of the pathway.
-
Deprotonation & Enolate Formation : The reaction is initiated by a mild secondary amine base, typically piperidine. Piperidine selectively abstracts a proton from the C-3 methylene. The resulting enolate is stabilized by delocalization into the adjacent C-2 carbonyl.
-
Nucleophilic Attack : The enolate acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde partner to form a transient aldol-type alkoxide intermediate.
-
E1cB Dehydration : The critical causality for the high yield of this reaction is the irreversible dehydration step. The alkoxide is protonated, and subsequent base-catalyzed elimination of water (via an E1cB mechanism) yields the exocyclic alkene.
-
Stereoselectivity : The reaction is highly stereoselective, predominantly yielding the Z-isomer. This is a thermodynamic sink; the Z-configuration minimizes steric encumbrance between the incoming aryl/alkyl group of the aldehyde and the N-methyl group of the benzoxazine ring.
Figure 1: Mechanistic pathway of base-catalyzed Knoevenagel condensation at the C-3 position.
Experimental Protocols
To accommodate different laboratory setups and green chemistry initiatives, two self-validating protocols are provided: a conventional solvent-based method and a modern, solvent-free microwave-assisted approach. The use of basic ionic liquids (BILs) as alternative green catalysts has also been documented for such base-catalyzed condensations[3].
Protocol A: Conventional Base-Catalyzed Condensation
Self-Validation Checkpoint : The reaction progress is visually indicated by the formation of a heavily colored (often yellow to deep orange) precipitate, corresponding to the highly conjugated 3-alkylidene product.
-
Preparation : In a 50 mL round-bottom flask, dissolve 4-methyl-3,4-dihydro-benzo[1,4]oxazin-2-one (10 mmol, 1.63 g) and the respective aromatic aldehyde (10.5 mmol) in 20 mL of absolute ethanol.
-
Catalysis : Add 3 drops of piperidine and 1 drop of glacial acetic acid (forming piperidinium acetate in situ, which acts as a bifunctional catalyst).
-
Execution : Equip the flask with a reflux condenser and heat the mixture to reflux (78 °C) with continuous magnetic stirring.
-
Monitoring : Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot (
) should disappear, replaced by a lower-polarity, UV-active product spot. -
Workup : Upon completion, cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to maximize precipitation.
-
Isolation : Filter the resulting solid under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and piperidine residues.
-
Quality Control (QC) : Analyze the crude product via
H-NMR. The disappearance of the C-3 methylene singlet (~4.6 ppm) and the emergence of a vinylic proton singlet (~7.8 ppm) confirms successful condensation. Recrystallize from hot ethanol if purity is <95%.
Protocol B: Microwave-Assisted Green Synthesis
-
Preparation : Grind 4-methyl-3,4-dihydro-benzo[1,4]oxazin-2-one (5 mmol) and the aromatic aldehyde (5 mmol) in an agate mortar until a homogeneous powder is formed.
-
Catalysis : Transfer the mixture to a microwave-safe vial. Add 2 drops of piperidine and mix thoroughly with a glass rod.
-
Execution : Irradiate the mixture in a dedicated microwave synthesizer at 300 W for 2–4 minutes (monitor temperature to not exceed 100 °C).
-
Isolation : Cool the vial to room temperature. Triturate the solidified melt with cold ethanol (10 mL), filter, and dry under vacuum.
Figure 2: Standard experimental workflow for the synthesis of 3-alkylidene benzoxazin-2-ones.
Quantitative Data & Substrate Scope
The electronic nature of the aldehyde partner significantly influences the reaction kinetics. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack and yielding higher conversions in shorter times. Conversely, electron-donating groups (EDGs) decrease electrophilicity, requiring extended reflux times.
| Aldehyde Substrate | Electronic Effect | Reaction Time (EtOH, Reflux) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Neutral | 3.0 h | 85 | 142–144 |
| 4-Methoxybenzaldehyde | EDG (-OMe) | 4.5 h | 78 | 156–158 |
| 4-Chlorobenzaldehyde | Mild EWG (-Cl) | 2.5 h | 89 | 165–167 |
| 4-Nitrobenzaldehyde | Strong EWG (-NO | 1.5 h | 92 | 198–200 |
Table 1: Influence of aldehyde electronic properties on the Knoevenagel condensation with 4-methyl-3,4-dihydro-benzo[1,4]oxazin-2-one (10 mmol scale).
References
- Title: 2H-1,4-Benzoxazin-2-one Source: Benchchem URL
- Title:[Omim]Cl/FeCl3-catalyzed cross-dehydrogenative-coupling of 1,4-benzoxazinones with various indoles Source: ResearchGate URL
- Title: Preparation of 2 H -1,4-Benzoxazin-2-one Derivatives Source: ResearchGate URL
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Methyl-3,4-dihydro-benzooxazin-2-one Derivatives
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one Derivatives
Introduction: The Significance of the Benzoxazinone Scaffold and the Power of Palladium Catalysis
The 3,4-dihydro-benzo[1][2]oxazin-2-one core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a range of biologically active molecules. The ability to functionalize this core through the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the generation of novel chemical entities with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern synthetic organic chemistry, offering a versatile and efficient means to construct these crucial bonds with high precision and functional group tolerance.[3][4]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of derivatives of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one. We will delve into the strategic synthesis of a key halogenated intermediate and subsequently explore its application in three of the most powerful cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and experimental considerations.
PART 1: Synthesis of a Key Intermediate: 6-Bromo-4-methyl-3,4-dihydro-benzo[1][2]oxazin-2-one
To engage in palladium-catalyzed cross-coupling reactions, a suitable handle, typically a halide or a triflate, must be installed on the benzoxazinone scaffold. Here, we propose a straightforward synthesis of 6-Bromo-4-methyl-3,4-dihydro-benzo[1][2]oxazin-2-one, a versatile intermediate for subsequent coupling reactions.
Synthetic Protocol: Bromination of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one
This protocol describes the electrophilic aromatic substitution to introduce a bromine atom at the C6 position, which is anticipated to be the most electronically favorable position for this reaction.
Materials:
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one (1.0 eq) in glacial acetic acid.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 6-Bromo-4-methyl-3,4-dihydro-benzo[1][2]oxazin-2-one.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Palladium-Catalyzed Cross-Coupling Protocols
With the 6-bromo derivative in hand, we can now explore a variety of palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the C6 position.
Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[1][5] This protocol outlines the coupling of 6-Bromo-4-methyl-3,4-dihydro-benzo[1][2]oxazin-2-one with a primary or secondary amine.
Materials:
-
Amine (primary or secondary, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or a suitable precatalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and XPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 6-Bromo-4-methyl-3,4-dihydro-benzo[1][2]oxazin-2-one, the amine, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition | Justification |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective palladium(0) precursors.[6] |
| Ligand | XPhos, SPhos, or other Buchwald ligands | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[7] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine.[8] |
| Solvent | Toluene or Dioxane | Aprotic, non-polar solvents that are stable at high temperatures. |
| Temperature | 80-120 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
Table 1: Key Parameters for Buchwald-Hartwig Amination.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.[9][10] This protocol details the coupling of 6-Bromo-4-methyl-3,4-dihydro-benzo[1][2]oxazin-2-one with an aryl or vinyl boronic acid.
Materials:
-
Aryl or vinyl boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask, add 6-Bromo-4-methyl-3,4-dihydro-benzo[1][2]oxazin-2-one, the boronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography or recrystallization.
| Parameter | Recommended Condition | Justification |
| Palladium Source | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | These are common and effective catalysts for Suzuki couplings. |
| Ligand | PPh₃ (if not using a pre-formed catalyst) | Triphenylphosphine is a standard ligand for many Suzuki reactions. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | An aqueous base is required to activate the boronic acid for transmetalation.[11] |
| Solvent | Toluene/Water, Dioxane/Water, or DMF | A mixture of an organic solvent and water is typically used to dissolve all reactants. |
| Temperature | 80-110 °C | Heating is generally necessary to drive the reaction to completion. |
Table 2: Key Parameters for Suzuki-Miyaura Coupling.
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated compounds.[11]
Materials:
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
To an oven-dried Schlenk tube, add 6-Bromo-4-methyl-3,4-dihydro-benzo[1][2]oxazin-2-one, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition | Justification |
| Palladium Source | Pd(PPh₃)₂Cl₂ | A common and effective palladium catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | The copper co-catalyst is crucial for the formation of the copper acetylide intermediate. |
| Base | Et₃N or Diisopropylamine (DIPA) | The amine base acts as both a base and a solvent in many cases. |
| Solvent | THF, DMF, or Acetonitrile | Aprotic polar solvents are typically used. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be run at milder temperatures than other cross-coupling reactions. |
Table 3: Key Parameters for Sonogashira Coupling.
Conclusion
The protocols detailed in these application notes provide a robust framework for the palladium-catalyzed functionalization of the 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one scaffold. By leveraging the power of Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira cross-coupling reactions, researchers can efficiently generate a diverse library of novel compounds for evaluation in drug discovery and development programs. The key to success lies in careful attention to experimental detail, particularly the maintenance of an inert atmosphere and the use of high-purity reagents and solvents. The provided justifications for the selection of reagents and conditions aim to empower the user to not only follow the protocols but also to troubleshoot and adapt them for their specific synthetic targets.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
-
Grewal P, Kaur N. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Curr Org Chem. 2023;26(20):1936-1955. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Accessed February 28, 2024. [Link]
-
Kaur N, Grewal P. Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. Curr Org Chem. 2023;27(2):106-125. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. [Link]
-
Ruiz-Castillo P, Buchwald SL. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem Rev. 2016;116(19):12564-12649. [Link]
- de Meijere A, Diederich F, eds. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley-VCH; 2004.
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org Synth. 2013;90:26-38. [Link]
-
Contente ML, Pinto A, Paradisi F. One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. Angew Chem Int Ed Engl. 2020;59(42):18516-18520. [Link]
-
Kaur N, Grewal P. Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. Curr Org Chem. 2022;26(12):1192-1208. [Link]
-
Oldenhuis NJ, Louie J, Buchwald SL. Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Published 2001. [Link]
-
Ruiz-Castillo P, Buchwald SL. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem Rev. 2016;116(19):12564-12649. [Link]
-
Ayogu JI, Ezeokonkwo MA. Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian J Chem. 2015;27(8):2917-2922. [Link]
-
Hosseini-Zare MS, O’Brien AG. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][12]oxazines by intramolecular Hiyama coupling. Nat Commun. 2022;13(1):285. [Link]
-
ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform. 2013;44(49). [Link]
-
Kim H, Lee S. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. 2025;30(14):3436. [Link]
-
Vitale P, Perna F, Capriati V. Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. 2020;25(11):2690. [Link]
-
Martins L, da Silva AF, Pereira C, et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemEngineering. 2023;7(6):105. [Link]
-
Rasheed MK, Al-Rifaie DA. Synthesis and identification of benzo[d][1][12]oxazin-4-one derivatives and testing of antibacterial activity of some of them. Sci Sch. 2022;4(2):1-10. [Link]
-
Wang Z, Chen X, Li Y, et al. Recent Advances in the Synthesis of 4H-Benzo[d][1][12]oxathiin-4-ones and 4H-Benzo[d][1][12]dioxin-4-ones. Molecules. 2025;30(21):5028. [Link]
-
Ruiz-Castillo P, Buchwald SL. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem Rev. 2016;116(19):12564-12649. [Link]
-
Annor-Gyamfi JK, Bunce RA. 4H-Benzo[d][1][12]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules. 2019;24(19):3569. [Link]
-
Kumar A, Kumar S, Kumar V. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. 2012;4(3):1037-1042. [Link]
-
Kabalka GW, Akula MR, Zhang J. Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Beilstein J Org Chem. 2011;7:1338-1343. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. atlanchimpharma.com [atlanchimpharma.com]
Technical Application Guide: Late-Stage sp³ C-H Functionalization of the 4-Methyl-3,4-dihydro-1,4-benzoxazin-2-one Scaffold
Executive Summary
The 3,4-dihydro-1,4-benzoxazin-2-one core is a privileged heterocyclic scaffold widely embedded in biologically active compounds and natural products, such as the alkaloid cephalandole A[1]. Within medicinal chemistry, the late-stage functionalization of the 4-methyl-3,4-dihydro-1,4-benzoxazin-2-one derivative is a highly sought-after transformation. Specifically, the sp³ C-H bond at the C3 position (adjacent to the nitrogen atom) serves as an ideal site for oxidative Cross-Dehydrogenative Coupling (CDC)[2].
This application note provides an authoritative, self-validating guide for researchers looking to perform regioselective C-C bond formation at the C3 position using modern, sustainable photoredox catalysis methodologies[1].
Mechanistic Causality: The "Why" Behind the Chemistry
Unlike traditional functionalizations that rely on pre-functionalized starting materials (e.g., halides or boronates), direct sp³ C-H functionalization bypasses these intermediate steps. The regioselectivity of this transformation is governed by the electronic environment of the scaffold[3]:
-
Alpha-Heteroatom Stabilization : The lone pair of electrons on the N4 nitrogen atom significantly lowers the bond dissociation energy of the adjacent C3-H bond.
-
Iminium Ion Formation : Under oxidative conditions (whether metal-catalyzed or photoredox), the tertiary amine undergoes a Single Electron Transfer (SET) to form a radical cation. Subsequent deprotonation and a second oxidation event yield a highly electrophilic iminium ion [4].
-
Nucleophilic Interception : The transient iminium species is rapidly intercepted by electron-rich arenes (e.g., indoles, pyrroles) via a Friedel-Crafts-type nucleophilic attack, establishing the new C-C bond[1].
Mechanistic Pathway Visualization
Visible-light photoredox mechanism for sp³ C-H functionalization via an iminium intermediate.
Comparative Analysis of Catalytic Systems
Historically, this transformation relied on transition-metal catalysts (e.g., Iron or Copper) combined with harsh terminal oxidants like tert-Butyl hydroperoxide (TBHP) or DDQ[1]. Recent advancements have shifted toward visible-light photoredox catalysis, which offers milder conditions, broader functional group tolerance, and superior sustainability[2].
Table 1: Quantitative Comparison of C3 C-H Functionalization Methodologies
| Catalytic System | Oxidant | Additive / Lewis Acid | Conditions | Yield Range | Sustainability Profile |
| FeCl₂ (Iron) [2] | TBHP or DDQ | None | 80 °C, Thermal | 50% – 75% | Moderate (Harsh oxidants, elevated temp) |
| Ru(bpy)₃Cl₂ [4] | O₂ (Air) | None | Visible Light, rt | 60% – 80% | Good (Expensive precious metal catalyst) |
| 9,10-Phenanthrenedione [1] | O₂ (Air) | Zn(OTf)₂ (2.5 mol%) | White LEDs, rt | 56% – 88% | Excellent (Cheap organocatalyst, ambient air) |
Note: The addition of Zn(OTf)₂ in the organophotoredox system acts as a Lewis acid to further activate the iminium ion, significantly accelerating the nucleophilic attack and suppressing unwanted side reactions[1].
Experimental Protocol: Photoredox Friedel-Crafts Alkylation
The following protocol details the green methodology utilizing 9,10-phenanthrenedione as an organophotoredox catalyst[1]. This protocol is designed to be self-validating ; it includes a mandatory control step to ensure the integrity of the photochemical process.
Materials & Reagents
-
Scaffold : 4-Methyl-3,4-dihydro-1,4-benzoxazin-2-one (0.15 mmol)
-
Nucleophile : Indole or substituted indole derivative (0.10 mmol)
-
Photocatalyst : 9,10-Phenanthrenedione (5 mol%, 0.005 mmol)
-
Lewis Acid : Zinc trifluoromethanesulfonate, Zn(OTf)₂ (2.5 mol%, 0.0025 mmol)
-
Solvent : Non-dried Acetonitrile (CH₃CN, 1.0 mL)
-
Light Source : 5W White LEDs
Step-by-Step Methodology
-
Reaction Assembly : In a 5 mL transparent glass vial equipped with a magnetic stir bar, add the indole (0.10 mmol) and the 4-methyl-3,4-dihydro-1,4-benzoxazin-2-one scaffold (0.15 mmol).
-
Catalyst Loading : Add 9,10-phenanthrenedione (5 mol%) and Zn(OTf)₂ (2.5 mol%) to the solid mixture.
-
Solvation : Dissolve the mixture in 1.0 mL of non-dried CH₃CN. Causality note: Non-dried solvent is used because trace moisture does not inhibit the reaction, highlighting the robustness of the Lewis acid/photocatalyst dual system.
-
Irradiation & Aeration : Leave the vial open to the air (or loosely capped with a pierced septum to allow O₂ ingress, as oxygen acts as the terminal oxidant). Place the vial approximately 2 cm away from the 5W white LEDs. Stir vigorously at room temperature.
-
Self-Validation (Dark Control) : Simultaneously set up an identical reaction vial wrapped completely in aluminum foil. If the dark control yields product, the system is compromised by thermal background oxidation or reagent contamination.
-
Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system. The reaction typically reaches completion within 12–24 hours depending on the nucleophile's electronics.
-
Quenching & Extraction : Once the indole is fully consumed, quench the reaction by adding 2 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to isolate the pure C3-functionalized product.
Experimental Workflow Visualization
Step-by-step experimental workflow for the photoredox Friedel-Crafts alkylation.
References
- Benchchem - 2H-1,4-Benzoxazin-2-one - Benchchem Protocol B: Late-Stage C-H Functionalization.
- MDPI Catalysts - 9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction.
- ResearchGate - Oxidative Cross-Dehydrogenative-Coupling Reaction of 3,4-Dihydro-1,4-Benzoxazin-2-ones through Visible-Light Photoredox Catalysis.
- Semantic Scholar - Oxidizing agents in metal-catalyzed and metal-free C-H functionalization of heteroarenes.
Sources
Preparation of Benzoxazinone-Based Peptidomimetics: Synthesis, Mechanisms, and Applications in Serine Protease Inhibition
Introduction and Rationale
The 4H-3,1-benzoxazin-4-one scaffold is a highly versatile heterocyclic core utilized extensively in the design of peptidomimetics. By mimicking the peptide backbone while restricting conformational flexibility, benzoxazinone derivatives offer enhanced metabolic stability, superior bioavailability, and precise target specificity compared to endogenous peptides.
In drug development, these compounds are primarily deployed as alternate substrate inhibitors for serine proteases, including human leukocyte (HL) elastase, α-chymotrypsin, and Factor Xa [2][1][4]. The mechanism relies on the nucleophilic attack of the protease's active-site serine on the electrophilic lactone carbon (C4) of the benzoxazinone ring. This ring-opening event forms a stable acyl-enzyme intermediate, effectively trapping the enzyme and halting its catalytic cycle.
Mechanism of serine protease inhibition by benzoxazinone peptidomimetics via acyl-enzyme formation.
Causality in Structural Design
The inhibitory potency (
-
C5 Substituents: The incorporation of alkyl groups at the C5 position introduces steric hindrance that shields the ester bond from enzyme-catalyzed deacylation (hydrolysis by an activated water molecule), thereby prolonging the inhibitor's residence time [2].
-
C7 Substituents: Strongly electron-donating groups at C7 stabilize the oxazinone ring against non-specific nucleophilic attack in the plasma, dramatically increasing the chemical half-life of the drug prior to reaching the target site [2].
Quantitative Data: Structure-Activity Relationships
The table below summarizes the structure-activity relationships (SAR) of key benzoxazinone derivatives against various serine proteases, highlighting the impact of structural tuning on potency and stability.
| Compound / Derivative | Target Protease | Inhibitory Potency | Half-life / Stability | Reference |
| 2-ethoxy-5-ethylbenzoxazinone | Human Leukocyte Elastase | - | [2] | |
| 2-(isopropylamino)-5-n-propyl-7-(dimethylamino)benzoxazinone | Human Leukocyte Elastase | - | >8.5 years (pH 7.4) | [2] |
| 2-aryl-4H-3,1-benzoxazin-4-ones (Series 1-18) | α-Chymotrypsin | - | [1] | |
| Compound 1n (Peptidomimetic) | Factor Xa | - | [4] | |
| Compound 1a (Peptidomimetic) | Factor Xa | - | [4] |
Synthetic Workflows & Methodologies
The construction of the benzoxazinone ring typically leverages the bifunctional nature of anthranilic acid (2-aminobenzoic acid), which contains both a nucleophilic amine and an electrophilic carboxylic acid.
Step-by-step synthetic workflow for the preparation of 4H-3,1-benzoxazin-4-one derivatives.
Protocol 1: Classical Two-Step Synthesis via Acyl Chlorides
This classical method is robust for simple, stable substituents. It involves the N-acylation of anthranilic acid followed by thermal cyclodehydration in acetic anhydride [1].
Reagents:
-
Substituted anthranilic acid (1.0 eq)
-
Peptidomimetic acyl chloride (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Chloroform or Dichloromethane (anhydrous)
-
Acetic anhydride (excess)
Step-by-Step Procedure:
-
N-Acylation: Dissolve anthranilic acid (1.0 eq) in anhydrous chloroform. Add TEA (2.0 eq) and cool the reaction flask to 0 °C in an ice bath to control the exothermic acylation.
-
Coupling: Dissolve the acyl chloride (1.2 eq) in chloroform and add it dropwise to the stirring mixture over 30 minutes.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.
-
Self-Validation Check: Monitor via TLC (Ethyl acetate:Hexane, 10:90). The highly polar anthranilic acid spot should disappear, replaced by the intermediate N-acylanthranilic acid.
-
-
Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous
and concentrate under reduced pressure. -
Cyclization: Suspend the crude intermediate in acetic anhydride (approx. 5-10 mL per gram of intermediate). Reflux at 130 °C for 1-2 hours.
-
Isolation: Cool the mixture to room temperature and pour it over crushed ice to hydrolyze the excess acetic anhydride. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 4H-3,1-benzoxazin-4-one.
Causality Note: While effective, the harsh reflux conditions in acetic anhydride can degrade sensitive functional groups (e.g., chiral centers or protecting groups) common in advanced peptidomimetics. For complex molecules, Protocol 2 is required.
Protocol 2: Mild One-Pot Synthesis using Carbonyldiimidazole (CDI)
To preserve the stereochemical integrity of complex peptidomimetics, Carbonyldiimidazole (CDI) is utilized. CDI acts as both the coupling agent and the cyclodehydration agent under exceedingly mild conditions [3]. Alternatively, cyanuric chloride can be used to achieve similar mild cyclization [5].
Reagents:
-
Peptidomimetic carboxylic acid (1.0 eq)
-
Substituted anthranilic acid (1.0 eq)
-
Carbonyldiimidazole (CDI) (2.5 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Activation: Dissolve the peptidomimetic carboxylic acid (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise at room temperature.
-
Self-Validation Check: The immediate evolution of
gas bubbles confirms the successful formation of the highly reactive N-acylimidazole intermediate. Wait until gas evolution ceases (approx. 30 minutes).
-
-
Coupling: Add the substituted anthranilic acid (1.0 eq) to the reaction mixture. Stir at 50 °C for 2-4 hours to ensure complete formation of the anthranilamide intermediate.
-
Mild Cyclization: Add an additional portion of CDI (1.5 - 2.0 eq) to the same pot. Stir at 50-80 °C for an additional 2-4 hours. The CDI rapidly effects the dehydration of the anthranilamide into the closed benzoxazinone ring without the need for strong acids or extreme heat [3].
-
Isolation: Concentrate the reaction mixture under reduced pressure. The 4H-3,1-benzoxazin-4-one product can generally be isolated by simple precipitation upon the addition of cold water or mild aqueous acidic workup (to hydrolyze unreacted acylimidazole), followed by filtration.
Causality Note: CDI is chosen here because the byproduct of its dehydration reaction is imidazole and
References
-
Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed / Bioorganic Chemistry. Available at: [Link]
-
Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. PubMed / Journal of Medicinal Chemistry. Available at: [Link]
-
CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. Available at: [Link]
-
Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Available at: [Link]
Troubleshooting & Optimization
Troubleshooting low yields in benzoxazinone N-methylation reactions
Synthesis Support Center: Troubleshooting Benzoxazinone Functionalization
Benzoxazinones (such as 3,1-benzoxazin-2-ones and 1,4-benzoxazin-2-ones) are privileged heterocyclic scaffolds found in numerous bioactive molecules, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz[1]. The N-methylation of these cyclic carbamates is a critical late-stage functionalization step in drug development. However, researchers frequently encounter low yields due to competing regioselectivity (O-alkylation), starting material degradation (ring-opening), or incomplete conversion[2].
As a Senior Application Scientist, I have designed this technical guide to provide a mechanistic framework and field-proven protocols to help you troubleshoot and optimize your N-methylation workflows.
Diagnostic Workflow
Diagnostic workflow for identifying and resolving failures in benzoxazinone N-methylation.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a product with the correct mass, but NMR indicates a mixture of isomers. How do I force N-methylation over O-methylation? A1: You are observing competing O-alkylation. The deprotonated benzoxazinone is an ambident nucleophile. The oxygen atom is a "hard" nucleophile with high charge density, making it kinetically favored. The nitrogen atom is a "soft," highly polarizable nucleophile, representing the thermodynamic product[3]. Causality & Solution: Apply Pearson’s Hard and Soft Acids and Bases (HSAB) theory. Switch to a softer electrophile like Methyl Iodide (MeI) rather than hard electrophiles like Methyl Triflate (MeOTf) or Dimethyl Sulfate (DMS). Additionally, use a base with a large, soft counterion (e.g., Cs₂CO₃) in a polar aprotic solvent (DMF) to enhance the "naked" reactivity of the nitrogen anion[4].
Mechanistic pathways showing competing N-methylation, O-methylation, and ring-opening.
Q2: I am recovering a major byproduct with a mass increase of +18 m/z or +32 m/z. What is destroying my starting material? A2: Your benzoxazinone ring is undergoing nucleophilic acyl substitution (ring-opening). Benzoxazinones are cyclic carbamates; the carbonyl carbon is highly electrophilic. If your base is hygroscopic and contains moisture (e.g., wet K₂CO₃), it generates hydroxide ions (-OH, leading to a +18 m/z hydrolysis product). If you are using an alcoholic solvent (e.g., MeOH), methoxide attack yields an acyclic methyl ester (+32 m/z)[2]. Causality & Solution: Strict anhydrous conditions are mandatory. Oven-dry your inorganic bases at 150 °C overnight. Switch to a non-nucleophilic base like Sodium Hydride (NaH) to ensure irreversible deprotonation without introducing nucleophilic species[4].
Q3: The reaction stalls at 50% conversion despite adding excess MeI. How do I drive it to completion? A3: This is typically caused by either the high volatility of MeI (b.p. 42 °C) escaping the reaction matrix before it can react, or poor solubility of the inorganic base in your chosen solvent. Causality & Solution: Conduct the reaction in a sealed pressure tube if mild heating is required. Alternatively, add a phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide, TBAB) if using heterogeneous carbonate bases, or switch to a homogeneous system using NaH in DMF to ensure complete enolate formation[2].
Quantitative Data: Optimization Matrix
To facilitate rapid decision-making, the following table summarizes the expected outcomes of various reagent combinations based on mechanistic principles.
| Base | Solvent | Electrophile | Dominant Pathway | Yield / Regioselectivity | Troubleshooting Notes |
| K₂CO₃ (Wet) | Acetone | MeI | Ring Opening | Poor (<30%) | Hydroxide generation attacks the cyclic carbamate. |
| Ag₂CO₃ | Toluene | MeOTf | O-Methylation | Moderate (O:N > 5:1) | Hard electrophile and silver coordination favor oxygen. |
| K₂CO₃ (Dry) | MeCN | MeI | N-Methylation | Good (~80%) | Requires vigorous stirring; slow reaction rate. |
| Cs₂CO₃ | DMF | MeI | N-Methylation | Excellent (>90%) | "Cesium effect" enhances naked anion reactivity. |
| NaH | DMF | MeI | N-Methylation | Excellent (>95%) | Irreversible deprotonation; highly regioselective. |
Standard Operating Protocol (SOP): Robust N-Methylation via NaH/MeI
This self-validating protocol utilizes Sodium Hydride (NaH) to ensure irreversible, non-nucleophilic deprotonation, paired with Methyl Iodide (MeI) to thermodynamically drive N-alkylation.
Materials Required:
-
Benzoxazinone substrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (MeI, filtered through basic alumina to remove HI stabilizers)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add the benzoxazinone substrate (1.0 equiv) and dissolve in anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 equiv) in small portions.
-
Scientific Rationale: Cooling prevents localized exothermic heating that could drive ring-opening side reactions. NaH acts as a strong, non-nucleophilic base, irreversibly forming the enolate without attacking the cyclic carbamate carbonyl[4].
-
-
Electrophile Addition: Stir the mixture at 0 °C for 30 minutes until hydrogen gas (H₂) evolution completely ceases. Add MeI (1.5 equiv) dropwise via syringe.
-
Scientific Rationale: MeI is a soft electrophile that selectively reacts with the softer nitrogen atom (HSAB theory), ensuring N-alkylation over O-alkylation[3].
-
-
Reaction Progression: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 2 to 4 hours. Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of a +14 m/z peak indicates successful methylation.
-
Quenching & Workup: Cool the flask back to 0 °C and quench the reaction carefully by adding saturated aqueous NH₄Cl dropwise to neutralize any unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers extensively with distilled water (3x) and brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-methylated benzoxazinone.
References
1.2. RSC Publishing. 2.3. ResearchGate. 3.4. Journal of Medicinal Chemistry - ACS Publications. 4. 1. MDPI.
Sources
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]
- 2. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Preventing ring opening of benzoxazinone during nucleophilic attack
A Senior Application Scientist's Guide to Preventing Ring Opening During Nucleophilic Attack
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazinone scaffolds. This guide provides in-depth, field-proven insights into a common and critical challenge: preventing the unwanted ring-opening of the 4H-3,1-benzoxazin-4-one system during reactions with nucleophiles. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This resource is designed to empower you with that understanding.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Benzoxazinone Stability
This section addresses the foundational principles governing the reactivity of the benzoxazinone core.
Q1: Why is my benzoxazinone ring opening? I expected a substitution reaction.
A1: The 4H-3,1-benzoxazin-4-one scaffold possesses two primary electrophilic sites susceptible to nucleophilic attack: the C4-carbonyl (an ester-like carbonyl) and the C2-carbon (an imine-like carbon).[1][2] While the C2 position is often the target for desired functionalization, the C4-carbonyl is the primary site of vulnerability for ring-opening.
Nucleophilic attack at the C4 position leads to the cleavage of the endocyclic C-O bond, resulting in the formation of a linear N-acyl anthranilic acid derivative (an o-amido-benzamide).[2][3] This pathway competes directly with the desired reaction at C2, and the outcome is a delicate balance of electronic, steric, and environmental factors.
Caption: Competing nucleophilic attack sites on the benzoxazinone ring.
Q2: What factors make my specific benzoxazinone derivative more susceptible to ring-opening?
A2: Several key factors dictate the stability of the benzoxazinone ring. Understanding these will allow you to predict and mitigate risks.
-
The C2-Substituent is Critical: This is arguably the most influential factor. When the C2 position is occupied by a hydrogen atom or a small, non-bulky alkyl group, the ring is significantly more prone to opening upon nucleophilic attack.[4][5] Conversely, installing a sterically demanding or electron-rich (conjugated) substituent at C2 enhances the ring's stability.[6] This bulky group can physically shield the C4-carbonyl from the approaching nucleophile and electronically stabilize the ring system.
-
Aromatic Ring Electronics: Substituents on the benzene ring also play a role. Electron-donating groups (EDGs) can decrease the electrophilicity of the C4-carbonyl, making it less reactive towards nucleophiles and thus reducing the likelihood of ring-opening.[7] In contrast, strong electron-withdrawing groups (EWGs) can sometimes favor the formation of stable 1,2-dihydro intermediates over the desired aromatic benzoxazinone during synthesis.[2]
-
Nucleophile and Base Characteristics: The nature of the attacking species is paramount.
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., H₂O, HO⁻, R-NH₂) have a higher affinity for the hard electrophilic center of the C4-carbonyl, promoting ring-opening. Even water can act as a nucleophile, leading to hydrolysis.[7]
-
Steric Hindrance: Less hindered nucleophiles can more easily access the C4 position.
-
Bases as Nucleophiles: Be aware that some sterically hindered bases, often assumed to be "non-nucleophilic," can still open the ring. A notable example is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to cause ring-opening in certain cases, contradicting its typical classification.[2][8][9]
-
Q3: Can the reaction solvent influence ring stability?
A3: Absolutely. The choice of solvent is a critical experimental parameter. Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles themselves or facilitate proton transfer that lowers the activation energy for ring-opening. Therefore, using anhydrous and aprotic solvents is a primary strategy for preventing unwanted hydrolysis and other ring-opening pathways.[10] The polarity and coordinating ability of the solvent can also affect catalyst performance and the overall reaction outcome.[10]
Part 2: Troubleshooting Guide - My Reaction Is Showing Ring-Opening, What Now?
This section provides a logical workflow for diagnosing and solving the problem of undesired ring-opening in your experiments.
Caption: A logical troubleshooting workflow for addressing ring-opening.
Issue 1: Significant formation of a linear amide byproduct is confirmed by LC-MS/NMR.
Root Cause Analysis: This is the classic signature of nucleophilic attack at the C4-carbonyl. The most common culprits are overly aggressive reaction conditions or the use of a protic solvent.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Many nucleophilic substitution reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) is the first and most effective step. This will disfavor the ring-opening pathway, which may have a higher activation energy.[10]
-
Ensure Rigorously Anhydrous Conditions: Switch to a high-purity, anhydrous aprotic solvent (e.g., THF, Dioxane, Toluene, DCM). If necessary, distill the solvent over a suitable drying agent. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Slow Reagent Addition: Add the nucleophile dropwise via a syringe pump over an extended period. This keeps the instantaneous concentration of the nucleophile low, reducing the likelihood of the undesired side reaction.
Issue 2: The reaction is clean, but the desired product is not formed. Starting material is recovered.
Root Cause Analysis: The reaction conditions may be too mild, or the nucleophile may not be strong enough to react at the C2 position, especially if it is sterically hindered.
Troubleshooting Steps:
-
Gradually Increase Temperature: While high temperatures can cause ring-opening, a certain thermal threshold may be necessary to overcome the activation energy for the desired C2-substitution. Increase the temperature incrementally (e.g., from room temperature to 40 °C, then 60 °C) while carefully monitoring for byproduct formation by TLC or LC-MS.
-
Consider a Stronger, Non-Nucleophilic Base: If your reaction requires deprotonation of a nucleophile, ensure the base is sufficiently strong but has low nucleophilicity. While DBU can be problematic, bases like LiHMDS or KHMDS might be effective if temperature is controlled.
-
Catalyst Screening: For certain transformations, a Lewis acid or transition metal catalyst might be required to activate the C2 position. This is a more advanced strategy that involves redesigning the reaction approach.
Part 3: Data-Driven Strategies & Protocols
Strategy Comparison: The Impact of the C2-Substituent
The stability conferred by the C2-substituent cannot be overstated. The following table summarizes expected outcomes based on literature observations.[4][5][6]
| C2-Substituent (R) | Steric Hindrance | Electronic Effect | Predicted Ring Stability | Recommended Action |
| -H | Minimal | Neutral | Low | Use only with very mild, hindered nucleophiles at low temp. |
| -CH₃ | Low | Weakly Donating | Low to Moderate | Exercise caution. Low temperatures are critical. |
| -Ph | Moderate | Conjugating/Stabilizing | High | Generally stable under a wide range of conditions. |
| -C(CH₃)₃ (t-Butyl) | High | Donating | Very High | Excellent choice for preventing ring-opening. |
| -CF₃ | Moderate | Strongly Withdrawing | Moderate | Increases C2 electrophilicity but can destabilize the ring. |
Protocol: Selective Amination of 2-Phenyl-4H-3,1-benzoxazin-4-one
This protocol demonstrates a method for reacting a nucleophile (in this case, a primary amine) with a stabilized benzoxazinone, minimizing the risk of ring-opening.
Objective: To synthesize a 4-amino-2-phenylquinazoline derivative via nucleophilic attack at C2 followed by in-situ cyclization, avoiding ring-opening of the benzoxazinone starting material.
Materials:
-
2-Phenyl-4H-3,1-benzoxazin-4-one (1.0 eq)
-
Benzylamine (1.2 eq)
-
Anhydrous Toluene (0.1 M concentration)
-
Oven-dried round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Preparation: Add 2-Phenyl-4H-3,1-benzoxazin-4-one to the oven-dried flask. Seal the flask with a septum and purge with nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous toluene via a dry syringe to dissolve the starting material.
-
Reagent Addition: Add benzylamine dropwise to the stirred solution at room temperature over 5 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within 4-8 hours. The initial attack of the amine at C2 forms an intermediate which then cyclizes to the quinazolinone product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure quinazolinone derivative.
Causality Behind the Choices:
-
2-Phenyl Substituent: Provides essential steric and electronic stability to the benzoxazinone ring, directing the nucleophile to the C2 position.[6]
-
Anhydrous Toluene: An aprotic solvent that does not participate in the reaction or promote hydrolysis.[10]
-
Controlled Heating: Provides the necessary activation energy for the desired transformation without being excessively high, which could favor decomposition or side reactions.
References
-
Guchhait, S. K., & Shrivastava, R. (2014). Nucleophilic Ring-Opening of Benzoxazinones by DBU: Some Observations. Synlett, 25(10), 1445-1448. [Link]
-
Al-Hiari, Y. M., Al-Mazari, M. M., & Qaisi, A. M. (2009). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Jordan Journal of Chemistry, 4(2). [Link]
-
Guchhait, S. K., & Shrivastava, R. (2014). Nucleophilic Ring-Opening of Benzoxazinones by DBU: Some Observations. Synthetic Communications, 44(20), 2955-2960. [Link]
-
Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
-
Lin, Y., et al. (2025). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 17(11), 1431. [Link]
-
Al-Hiari, Y. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 706-714. [Link]
-
Frey, M., et al. (2012). Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids. Journal of the Chilean Chemical Society. [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazinones. [Link]
-
Lin, Y., et al. (2025). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. PubMed. [Link]
-
Patel, H., & Sharma, M. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][8][11]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. [Link]
-
Al-Hiari, Y. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. [Link]
-
Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. [Link]
-
Al-Hiari, Y. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
-
Ismail, M. F., et al. (1998). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocyclic systems. Semantic Scholar. [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.iau.ir [journals.iau.ir]
Technical Support Center: Purification of 4-Methyl-3,4-dihydro-benzooxazin-2-one by Recrystallization
Technical Support Center: Purification of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one by Recrystallization
Welcome to the Technical Support Center for the purification of 4-Methyl-3,4-dihydro-benzo[1]oxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this specific benzoxazinone derivative. As a key intermediate in medicinal chemistry, obtaining this compound in high purity is critical for the synthesis of bioactive molecules.[2] This document provides a framework for developing a robust recrystallization protocol, even in the absence of extensive literature data for this exact molecule.
Understanding the Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[3] The fundamental principle is that the solubility of most solids increases with temperature.[4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[5] Upon controlled cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[3]
The process of crystallization occurs in two main stages:
-
Nucleation: The initial formation of small, stable crystalline clusters (nuclei). This can occur spontaneously (homogeneous nucleation) or be induced by seed crystals or fine scratches on the glass surface (heterogeneous nucleation).[1][6]
-
Crystal Growth: Subsequent deposition of molecules from the supersaturated solution onto the existing nuclei, leading to the formation of larger, well-defined crystals.[1][7]
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of 4-Methyl-3,4-dihydro-benzo[1]oxazin-2-one?
-
High solubility at elevated temperatures and low solubility at room temperature. [8]
-
Inertness: The solvent should not react with the compound.
-
Volatility: A relatively low boiling point allows for easy removal from the purified crystals.[5]
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.[9]
Based on the benzoxazinone scaffold, which contains both polar (amide, ether) and non-polar (benzene ring, methyl group) functionalities, a solvent screening is recommended.
Recommended Solvents for Screening:
| Solvent Class | Specific Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Often good for moderately polar compounds. Can be used in combination with water. |
| Esters | Ethyl acetate | A versatile solvent with moderate polarity. |
| Ketones | Acetone | A polar aprotic solvent, can be effective but its low boiling point might be a challenge. |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Structurally similar compounds have been recrystallized from ether.[10] |
| Hydrocarbons | Toluene, Heptane | Good for less polar compounds; often used as an anti-solvent. |
| Mixed Solvents | Ethanol/Water, Ethyl acetate/Heptane | Allows for fine-tuning of polarity to achieve optimal solubility characteristics.[9] |
Q2: What are the potential impurities I might encounter?
A2: Impurities will largely depend on the synthetic route used to prepare 4-Methyl-3,4-dihydro-benzo[1]oxazin-2-one. Common synthetic pathways for related benzoxazinones involve starting materials like anthranilic acids or 2-aminophenols.[11][12] Potential impurities could include:
-
Unreacted starting materials.
-
By-products from side reactions.
-
Reagents used in the synthesis.
-
Products of decomposition if the reaction was carried out at high temperatures.
A thorough understanding of your specific synthetic procedure is crucial for anticipating and addressing potential impurities.
Q3: My compound is not crystallizing upon cooling. What should I do?
A3: This is a common issue that can often be resolved with the following steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[13]
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.[13]
-
-
Increase Supersaturation:
Q4: My compound "oils out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then cool slowly.[13][14]
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower cooling.[13]
-
Change Solvent System: Consider using a lower-boiling point solvent or a different solvent mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Solution is not sufficiently saturated (too much solvent used).[13] - Supersaturation without nucleation.[13] | - Evaporate some of the solvent and re-cool.[14][15] - Scratch the inner surface of the flask with a glass rod.[13] - Add a seed crystal of the pure compound.[13] - Cool the solution in an ice-salt bath for lower temperatures.[16] |
| The compound "oils out" instead of crystallizing. | - The solution is cooling too rapidly.[13] - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities. | - Reheat to dissolve the oil, add a small amount of fresh solvent, and cool slowly.[13][14] - Ensure the flask is not placed directly on a cold surface; allow for gradual cooling.[13] - Consider purification by column chromatography first to remove significant impurities. |
| Low recovery of the purified compound. | - Too much solvent was used initially.[17] - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent to wash the crystals.[17] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.[14] |
| The recrystallized product is still impure (e.g., off-color, broad melting point). | - The chosen solvent did not effectively discriminate between the compound and the impurities. - The solution was cooled too quickly, trapping impurities in the crystal lattice. - Insoluble impurities were not removed by hot filtration. | - Perform a second recrystallization with the same or a different solvent system. - Ensure slow and undisturbed cooling of the solution. - If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of 4-Methyl-3,4-dihydro-benzo[1]oxazin-2-one.
Materials:
-
Crude 4-Methyl-3,4-dihydro-benzo[1]oxazin-2-one
-
A selection of test solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water)
-
Test tubes
-
Hot plate or water bath
-
Glass stirring rods
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the test solvent dropwise at room temperature, stirring after each addition. Observe if the compound dissolves. A good solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath to maximize crystal formation.
-
Evaluate the solvent based on the quality and quantity of the crystals formed.
Protocol 2: Step-by-Step Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Detailed Steps:
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Methyl-3,4-dihydro-benzo[1]oxazin-2-one and the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
References
-
[Synthesis of 1,4-dihydro-benzo[d][1][6]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC]()
-
[Synthesis and identification of benzo[d][1][6]oxazin-4-one derivatives and testing of antibacterial activity of some of them - ScienceScholar]()
-
[4-(3,4-Dihydro-4-methyl-3-oxo-2H-benzo[b][1]oxazin-6-yl)-4-oxobutanoic acid | Sigma-Aldrich]()
-
[4-Methyl-3,4-Dihydro-2H-Benzo[B][1]Oxazin-7-Amine - MySkinRecipes]()
-
[Methyl 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1]oxazine-8-carboxylate | ChemScene]()
-
[4-Methyl-3,4-dihydro-2H-benzo[1]oxazin-6-ol - ChemicalBook]()
Sources
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- 2. 4-Methyl-3,4-Dihydro-2H-Benzo[B][1,4]Oxazin-7-Amine [myskinrecipes.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 7. Give a brief description of the principles of the crystallization and - askIITians [askiitians.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. scribd.com [scribd.com]
- 19. 3,4-Dihydro-2H-1,4-oxazine synthesis [organic-chemistry.org]
- 20. DSpace [repository.kaust.edu.sa]
Stability of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one in acidic vs basic conditions
Welcome to the Technical Support Center for heterocyclic compound handling and assay integration. This guide is specifically engineered for researchers and drug development professionals working with 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one , a structurally unique and highly reactive scaffold.
Unlike its more stable lactam isomer (the 3-one derivative), the 2-one isomer is a phenolic lactone (a cyclic ester). This structural nuance fundamentally alters its stability profile in aqueous media, often leading to unexpected degradation during biological assays or formulation.
Below is our comprehensive troubleshooting guide, complete with mechanistic insights, kinetic data, and self-validating protocols to ensure the integrity of your experimental workflows.
Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my compound degrade so rapidly in standard physiological buffers (pH 7.4)? A: The rapid degradation is an inherent consequence of the molecule's architecture. 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one contains a cyclic ester where the oxygen atom (O1) is fused directly to an aromatic ring. In basic or even neutral physiological conditions (like HEPES or Tris at pH 7.4), hydroxide ions readily attack the highly electrophilic C2 carbonyl.
Because the resulting leaving group is a resonance-stabilized phenoxide anion (which is a vastly superior leaving group compared to standard aliphatic alkoxides), the ring-opening reaction is thermodynamically driven and extremely fast . The resulting degradation product is N-(2-hydroxyphenyl)-N-methylglycine .
Q2: If basic conditions are problematic, should I store and assay the compound in strongly acidic conditions? A: No. While phenolic lactones are generally more stable in acid than in base, they are not immune to acid-catalyzed hydrolysis. In strongly acidic conditions (pH < 3), the carbonyl oxygen becomes protonated, which drastically increases the electrophilicity of the carbonyl carbon, leaving it vulnerable to attack by neutral water molecules .
Q3: What is the optimal pH for aqueous storage and handling? A: The pH-rate profile for benzoxazin-2-ones typically exhibits a V-shaped or U-shaped curve. The point of maximum stability (the inflection point where both acid- and base-catalyzed pathways are minimized) is generally found in the mildly acidic range, specifically between pH 4.0 and 5.0 .
Section 2: Visualization of Hydrolysis Pathways
To assist in predicting degradation products during LC-MS analysis, the following diagram maps the divergent kinetic pathways of the compound under acidic versus basic stress.
Fig 1: Divergent hydrolysis pathways of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one.
Section 3: Quantitative Stability Profile
When designing high-throughput screening (HTS) assays or pharmacokinetic studies, it is critical to account for the compound's half-life in the chosen matrix. The table below summarizes the expected kinetic behavior across the pH spectrum.
| pH Level | Buffer Environment | Estimated Half-Life ( | Primary Degradation Mechanism |
| 2.0 | Strongly Acidic (e.g., SGF) | ~12 - 24 hours | Hydronium-catalyzed carbonyl attack |
| 4.5 | Weakly Acidic (Acetate) | > 72 hours | Minimal (Point of maximum stability) |
| 7.4 | Physiological (PBS/HEPES) | < 2 hours | Hydroxide-driven nucleophilic attack |
| 9.0 | Basic (Borate/Carbonate) | < 15 minutes | Rapid phenoxide displacement |
Note: Data is synthesized from kinetic profiles of structurally analogous phenolic lactones and morpholin-2-ones. Actual
Section 4: Experimental Protocol - Stability-Indicating HPLC Assay
To definitively establish the working window for your specific assay conditions, you must run a stability-indicating assay. This protocol is designed as a self-validating system: by intentionally driving the degradation to completion, you validate that your chromatographic method can successfully resolve the parent compound from its N-(2-hydroxyphenyl)-N-methylglycine degradant.
Objective: Quantify degradation kinetics and validate LC-MS/UV separation.
Step 1: Stock and Matrix Preparation
-
Causality: Water must be strictly excluded from the primary stock to prevent baseline degradation.
-
Prepare a 10 mM stock solution of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one in 100% anhydrous DMSO. Store at -20°C in a desiccator.
-
Prepare your target assay buffer (e.g., 50 mM HEPES, pH 7.4) and pre-warm to 37°C.
Step 2: Time-Course Incubation
-
Spike the DMSO stock into the pre-warmed buffer to achieve a final concentration of 100 µM (ensuring DMSO concentration does not exceed 1% v/v to prevent co-solvent stabilization artifacts).
-
Maintain the reaction vial at 37°C under continuous agitation (300 rpm).
Step 3: Precision Quenching (Critical Step)
-
Causality: Because the compound degrades in both strong acid and base, you cannot simply quench with 1N HCl or 1N NaOH. You must quench the reaction by shifting the pH precisely to its maximum stability zone (~pH 4.0) while simultaneously precipitating buffer proteins (if applicable).
-
At intervals (t = 0, 15, 30, 60, 120 minutes), extract a 100 µL aliquot.
-
Immediately mix the aliquot with 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This halts the base-catalyzed hydrolysis by neutralizing hydroxide ions, while the mild acidity prevents rapid acid-catalyzed degradation.
Step 4: Chromatographic Analysis
-
Centrifuge the quenched samples at 14,000 x g for 5 minutes.
-
Inject 10 µL of the supernatant onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Monitor UV absorbance at 254 nm and extract the MS trace for the parent mass[M+H]+ and the expected ring-opened degradant mass [+18 Da for water addition].
References
Technical Support Center: Controlling Regioselectivity in the Functionalization of 4-Methyl-2H-benzo[b]oxazin-3(4H)-one
Technical Support Center: Controlling Regioselectivity in the Functionalization of 4-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Overview of Regioselectivity Challenges
The 4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a valuable heterocyclic motif in medicinal chemistry and materials science. However, its functionalization presents a significant challenge in controlling regioselectivity. Researchers frequently encounter difficulties in directing reactions to a specific site due to the presence of multiple potentially reactive positions: the aromatic C-H bonds (C-5, C-6, C-7, C-8), the nucleophilic nitrogen (N-H), and the benzylic C-H bonds of the 4-methyl group.
This guide provides a structured approach to understanding and controlling these outcomes, offering detailed troubleshooting advice and validated protocols to help you achieve your desired molecular target with precision.
Strategic Decision Workflow
Before starting an experiment, it is crucial to select a strategy that favors the desired functionalization. The choice of catalyst, reagents, and conditions is paramount in directing the reaction to the intended site.
Caption: Strategic workflow for selecting a functionalization method.
Frequently Asked Questions (FAQs)
Q1: What is the most common site of functionalization on the aromatic ring of a benzoxazinone, and why?
A1: The most common sites for functionalization are the C-5 and C-7 positions, which are ortho to the amide nitrogen of the benzoxazinone ring. This is primarily achieved through transition-metal-catalyzed C-H activation.[1] The amide functionality acts as an endogenous directing group, coordinating to the metal catalyst (like Palladium) and bringing it into close proximity with the ortho C-H bonds, thereby lowering the activation energy for their cleavage.[3][4]
Q2: How does the 4-methyl group influence regioselectivity on the aromatic ring?
A2: The 4-methyl group primarily exerts a steric effect. In directed C-H functionalization, reactions often favor the less sterically hindered ortho position. Therefore, for 4-methyl benzoxazinone, functionalization at the C-5 position may be favored over the C-7 position if the catalyst or coupling partner is sterically bulky, as C-7 is flanked by both the lactone oxygen and the 4-methyl group. Both steric and electronic factors of the catalyst and substrate must be considered.
Q3: Can I functionalize the N-H and a C-H bond in the same reaction?
A3: It is highly challenging to achieve selective and controlled dual functionalization in a single step. Reaction conditions that favor N-H functionalization (e.g., strong bases) are typically different from those required for C-H activation (e.g., transition metal catalysts). Attempting both simultaneously will likely lead to a complex mixture of N-functionalized, C-H functionalized, and di-functionalized products with low yields and poor selectivity. A sequential approach, where the N-H is first functionalized (or protected) followed by a C-H functionalization step, is the standard and recommended strategy.
Q4: What is Directed ortho-Metalation (DoM) and how is it different from Pd-catalyzed C-H activation?
A4: Directed ortho-Metalation (DoM) is a powerful method for achieving exclusive ortho-functionalization.[5] It typically uses a strong organolithium base (like n-BuLi or s-BuLi) at low temperatures. The directing group (in this case, the amide) coordinates to the lithium ion, and the strong base then deprotonates the nearest (ortho) C-H bond to form a highly reactive aryllithium intermediate.[6] This intermediate is then quenched with an electrophile. This differs from Pd-catalyzed C-H activation, which proceeds through an organopalladium intermediate via mechanisms like concerted metalation-deprotonation (CMD) and does not require stoichiometric strong base or cryogenic temperatures.[7][8]
In-Depth Troubleshooting Guides
Problem 1: Poor Regioselectivity in Aromatic C-H Functionalization (Mixture of C-5 and C-7 isomers)
Q: My palladium-catalyzed arylation is yielding an inseparable mixture of C-5 and C-7 products. How can I improve selectivity for a single isomer?
A: This is a common challenge stemming from the similar electronic environment of the two ortho positions. The outcome is a delicate balance of steric and electronic factors. Here is a systematic approach to troubleshoot this issue.
Caption: Troubleshooting workflow for poor C-H functionalization regioselectivity.
Potential Causes & Solutions in Detail:
-
Cause: Insufficient Steric Differentiation by the Catalyst. The ligand on your palladium catalyst may not be large enough to effectively distinguish between the C-5 and C-7 environments.
-
Solution: Switch to a ligand with a larger steric footprint. For example, if you are using a simple phosphine ligand, consider a bulkier one or a "buchwald-type" biarylphosphine ligand. Mono-N-protected amino acid (MPAA) ligands have also been shown to dramatically influence reactivity and selectivity in C-H activation.[7][8]
-
-
Cause: Kinetic vs. Thermodynamic Control. The reaction may be running under thermodynamic control where both isomers are formed.
-
Solution: Attempt the reaction at a lower temperature. This can often favor the kinetically preferred product, which is typically the one with the lower activation energy barrier, often the less sterically hindered site.[9]
-
-
Cause: Sub-optimal Solvent. The solvent can affect the conformation of the substrate-catalyst complex.
-
Solution: Perform a solvent screen. Test polar aprotic solvents (e.g., DMF, Dioxane) versus nonpolar solvents (e.g., Toluene). Sometimes, acidic co-solvents like pivalic acid can also influence the C-H activation step.
-
-
Cause: Directing Group Conformation. The N-H proton can participate in hydrogen bonding or side reactions.
-
Solution: Protect the N-H with a removable directing group (e.g., a pivaloyl or tosyl group). This changes the coordination mode with the metal and can enforce a conformation that favors one ortho site over the other.
-
Problem 2: Competing N-Alkylation vs. C-H Functionalization
Q: I am trying to perform a Pd-catalyzed C-H arylation, but my main product is from N-arylation. How do I favor C-H activation?
A: This outcome indicates that the conditions are favoring nucleophilic attack by the amide nitrogen rather than C-H activation on the aromatic ring.
Data Summary: Conditions vs. Outcome
| Objective | Primary Reagents | Key Conditions | Expected Major Product |
| C-H Functionalization | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Oxidant | Inert atmosphere, Elevated temp. (80-120 °C) | C-5 or C-7 Substituted |
| N-H Functionalization | Strong Base (e.g., NaH, K₂CO₃), Alkyl Halide | Anhydrous solvent (THF, DMF), 0 °C to RT | N-Substituted |
Potential Causes & Solutions:
-
Cause: Base-Promoted Nucleophilic Attack. The base used in your C-H activation protocol (often a carbonate or acetate) may be strong enough to deprotonate the N-H, making it a potent nucleophile that reacts with your aryl halide faster than the C-H activation pathway.
-
Solution 1 (Protecting Group): The most robust solution is to protect the N-H position before the C-H functionalization step. A simple N-alkylation or N-acylation will prevent this side reaction.[10] The protecting group can often be removed later if desired.
-
Solution 2 (Modify Base): Switch to a weaker, non-nucleophilic base or an additive that acts as a proton shuttle, like a carboxylic acid (e.g., pivalic acid). This can facilitate the C-H activation step without significantly deprotonating the amide nitrogen.[7]
-
-
Cause: Inactive C-H Activation Catalyst. If the palladium catalyst is not activating efficiently, the background N-arylation reaction (which can sometimes be copper-catalyzed from impurities or proceed uncatalyzed at high temperatures) becomes the dominant pathway.
-
Solution: Ensure your catalyst is active and your reaction is rigorously free of oxygen, which can create inactive palladium black.[11] Use a reliable precatalyst/ligand system known for C-H activation and ensure all solvents are properly degassed.
-
Validated Experimental Protocols
Protocol 1: Regioselective N-Alkylation of 4-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
This protocol favors functionalization at the amide nitrogen by using a strong base to deprotonate the N-H, creating a potent nucleophile.
-
Materials:
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes. The solution should become clear or remain a fine suspension as the sodium salt forms.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[10]
-
Protocol 2: Palladium-Catalyzed ortho-Halogenation at the C-5 Position
This protocol uses the inherent directing group ability of the benzoxazinone core to achieve regioselective C-H halogenation, a key step for further functionalization (e.g., Suzuki coupling).
-
Materials:
-
Procedure:
-
To a microwave reaction vial, add the 4-methyl benzoxazinone, Pd(OAc)₂, NIS, and PTSA.
-
Add DCE as the solvent (approx. 0.2 M).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 15-30 minutes. Monitor the internal temperature and pressure.
-
After the reaction is complete (monitored by LC-MS), cool the vial to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove palladium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C-5 iodinated product.[3]
-
Mechanistic Insight: Directing Group Assisted C-H Activation
The high regioselectivity observed in many transition-metal-catalyzed reactions is due to a "directing group" effect, where a heteroatom-containing functional group on the substrate coordinates to the metal center. This coordination event positions the catalyst for selective activation of a nearby C-H bond. For benzoxazinones, the lactam oxygen is a key player in this process.
Caption: Simplified mechanism for Pd-catalyzed ortho-C-H activation.
-
Coordination: The benzoxazinone substrate coordinates to the Pd(II) catalyst, typically through the lactam oxygen.
-
C-H Activation: A concerted metalation-deprotonation (CMD) event occurs, where a base (like acetate) assists in abstracting the ortho-proton as the C-Pd bond is formed. This generates a five-membered palladacycle intermediate, which is a key step for ensuring regioselectivity.[8]
-
Oxidative Addition & Reductive Elimination: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate. Subsequent reductive elimination forms the new C-C bond and regenerates the active Pd(II) catalyst.
Understanding this mechanism is key to troubleshooting. For instance, a ligand that enhances the stability of the palladacycle or facilitates the CMD step can significantly improve reaction efficiency and selectivity.
References
-
Moussa, Z. et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
-
Request PDF: C-H BOND HALOGENATION OF BENZOXAZINONES BY PALLADIUM CATALYSTS. (n.d.). ResearchGate. [Link]
-
Prieur, A. et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]
-
Ge, Z.-Y. et al. (2021). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry. [Link]
-
Request PDF: Steric Effects in ortho C H Activation of Aromatic Systems. (n.d.). ResearchGate. [Link]
-
Microwave assisted N-Directed Pd-Catalyzed Direct ortho-Acyloxylation, and ortho-Hydroxylation of benzo[b][1][2]oxazin- 2-ones via C-H Activation. (2023). ResearchGate. [Link]
-
Directed ortho metalation. (2024). In Wikipedia. [Link]
-
Wang, D. et al. (2020). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie. [Link]
-
Chen, G. et al. (2018). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research. [Link]
-
Moussa, Z. et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
-
Kalinin, A. V. et al. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Request PDF: Synthesis of Functionalized 4 H -3,1-Benzoxazines through Chemoselective Reduction of Benzoxazin-4-Ones. (n.d.). ResearchGate. [Link]
-
Daugulis, O. et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research. [Link]
-
Kim, J. Y. et al. (2020). The site-selectivity and mechanism of Pd-catalyzed C(sp2)–H arylation of simple arenes. Chemical Science. [Link]
-
Madkour, H. M. F. (2001). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new h. Semantic Scholar. [Link]
-
White, M. C. et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. [Link]
-
Houk, K. N., & Yu, J.-Q. (2017). Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C–H Activations of Aryl and Alkyl Groups. eScholarship. [Link]
-
Request PDF: Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. (n.d.). ResearchGate. [Link]
-
Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. (2022). IntechOpen. [Link]
-
New Slides - Chapter 10_Part 2. (n.d.). [Link]
-
Huang, Y. et al. (2012). Rhodium(III)-Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition. [Link]
-
Byun, Y. et al. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. ResearchGate. [Link]
-
Kim, I. S. et al. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. Organic Chemistry Portal. [Link]
-
Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Chemistry Portal. [Link]
-
Request PDF: Metal‐Catalyzed Oxidative C−H Bond Functionalization of 1,4‐Benzoxazinones. (n.d.). ResearchGate. [Link]
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Al-Obaid, A. M. et al. (1989). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. PubMed. [Link]
-
Reddy, T. R. et al. (2016). Selective Oxidative Decarbonylative Cleavage of Unstrained C(sp3)–C(sp2) Bond: Synthesis of Substituted Benzoxazinones. Organic Letters. [Link]
-
Punniyamurthy, T. et al. (2024). Palladium-Catalyzed Weak Chelation-Assisted Site-Selective C–H Arylation of N-Aryl Pyridones via 2-fold C–H Activation. The Journal of Organic Chemistry. [Link]
-
Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. (n.d.). ResearchGate. [Link]
-
Request PDF: Strategy for selective N-2 alkylation. (n.d.). ResearchGate. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Resolving hydrolysis issues of benzoxazinone lactone rings
Welcome to the Technical Support Center for Heterocyclic Scaffold Optimization . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals struggling with the chemical instability of 4H-3,1-benzoxazin-4-one derivatives.
Benzoxazinones are highly potent, alternate substrate inhibitors of serine proteases (such as human leukocyte elastase, cathepsin G, and chymotrypsin). However, their mechanism of action—acylating the enzyme's active site—relies on a highly reactive lactone-like ring that is notoriously susceptible to premature aqueous hydrolysis[1].
Below is our comprehensive troubleshooting guide to resolving benzoxazinone hydrolysis through structural tuning and assay optimization.
Section 1: Mechanistic Causality of Ring Instability
Q1: Why does the 4H-3,1-benzoxazin-4-one ring degrade so rapidly in my assay buffers before it even reaches the target? A: The instability is an inherent feature of the pharmacophore. Benzoxazinones inhibit serine proteases by acting as acylating agents. The C4 carbonyl of the oxazinone ring is highly electrophilic, designed to be attacked by the hydroxyl group of the catalytic Ser195 residue[2].
Unfortunately, this same electrophilicity makes the C4 carbonyl highly susceptible to nucleophilic attack by bulk water or hydroxide ions in aqueous buffers[3]. When water attacks C4, the ring opens, yielding an inactive N-acylanthranilic acid derivative[4]. This spontaneous alkaline hydrolysis often occurs with half-lives of less than 50 minutes at physiological pH (pH 7.0–8.0)[5]. To succeed, you must tune the scaffold so that the rate of enzyme acylation (
Pathway of benzoxazinone target acylation versus off-target aqueous hydrolysis.
Section 2: Structural Optimization (Chemistry Solutions)
Q2: How can I structurally modify my benzoxazinone scaffold to prevent premature hydrolysis without losing target affinity? A: Resolving hydrolysis requires a delicate balance of electronic and steric tuning. You must stabilize the ring against water while ensuring the acyl-enzyme intermediate remains stable against enzymatic deacylation.
-
C7 Electron-Donating Groups (EDGs): To stabilize the oxazinone ring against nucleophilic attack by water, introduce strongly electron-donating groups at the C7 position[1]. This pushes electron density into the ring, reducing the electrophilicity of the C4 carbonyl and drastically lowering the alkaline hydrolysis rate.
-
C5 Steric Hindrance: Alkyl substitution (e.g., methyl or ethyl) at the C5 position is the most critical modification for improving inhibitor efficacy[2]. When the enzyme attacks the ring, it forms an acyl-enzyme intermediate. A C5 alkyl group transforms this intermediate into a 2,6-disubstituted benzoic acid ester. The steric bulk physically blocks the catalytic water molecule from accessing the ester linkage, virtually halting deacylation (
) and trapping the enzyme[2]. -
C2 Electronic Tuning: Be cautious here. Electron-withdrawing groups at C2 will increase the acylation rate (
) by making C4 more reactive, but this will proportionally increase the rate of spontaneous hydrolysis[2]. Use small alkyl substituents linked via heteroatoms to C2 to balance acylation and stability[1].
Table 1: Structure-Activity Relationship (SAR) Guide for Benzoxazinone Tuning
| Substitution Position | Recommended Modification | Effect on Aqueous Hydrolysis (Stability) | Effect on Protease Inhibition (Potency) |
| C2 | Small heteroatom-linked alkyls | Decreases stability if strongly electron-withdrawing. | Increases acylation rate ( |
| C5 | Alkyl groups (Methyl/Ethyl) | Neutral. | Massively decreases deacylation ( |
| C6 | None | Highly unfavorable[1]. | Drastically reduces binding affinity. |
| C7 | Electron-Donating Groups | Increases stability by reducing C4 electrophilicity[1]. | Maintains/Improves overall |
Section 3: Assay & Formulation Troubleshooting (In Vitro Solutions)
Q3: My optimized compound still shows some hydrolysis during the assay. How should I adjust my in vitro protocol to get accurate inhibition constants (
Because benzoxazinones are kinetically competitive, alternate substrate inhibitors, they exhibit "burst" kinetics[4]. You must capture the pre-steady-state interaction. Furthermore, the protocol must be self-validating: you must measure the spontaneous hydrolysis rate of the inhibitor in the exact same buffer and subtract it from the apparent enzymatic rate.
Self-Validating Protocol: Rapid Continuous Kinetic Assay for Unstable Inhibitors
Step 1: Reagent Preparation & Solvent Control
-
Prepare the serine protease (e.g., Human Leukocyte Elastase) and chromogenic substrate in an optimized assay buffer. Keep the pH strictly between 7.0 and 7.5 to minimize alkaline hydrolysis[5].
-
Critical: Dissolve the benzoxazinone inhibitor in 100% anhydrous DMSO. Do not use methanol-buffer mixtures for stock solutions, as compounds will reconvert to parent drugs or hydrolyze within minutes[5].
Step 2: Spontaneous Hydrolysis Validation (The Control)
-
In a spectrophotometer cuvette or plate reader, mix the assay buffer and the inhibitor (final DMSO concentration
5%). -
Monitor the disappearance of the benzoxazinone UV chromophore (typically
300–345 nm) over 30 minutes at 25°C[3]. -
Calculate the first-order spontaneous hydrolysis rate constant (
). If half-life is < 10 minutes, proceed immediately to Step 3 using a stopped-flow apparatus.
Step 3: Reaction Initiation
-
Pre-incubate the enzyme and substrate in the cuvette.
-
Initiate the reaction by injecting the inhibitor stock directly into the assay mixture. Causality: By adding the inhibitor last and capturing data immediately, you measure target acylation before bulk hydrolysis depletes the active compound.
Step 4: Data Acquisition & Non-Linear Regression
-
Continuously monitor the release of the chromophore/fluorophore from the substrate (e.g., pNA at 405 nm).
-
The progress curve will show an initial "burst" of activity that slowly curves downward into a slower steady-state velocity as the acyl-enzyme intermediate accumulates[4].
-
Fit the progress curve (
vs. ) to the integrated rate equation for slow-binding inhibition: (Where is initial velocity, is steady-state velocity, and is the apparent first-order rate constant for the transition).
References
-
Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. nih.gov. Available at:[Link]
-
Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. nih.gov. Available at:[Link]
-
Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. nih.gov. Available at:[Link]
-
1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. nih.gov. Available at: [Link]
-
13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. cdnsciencepub.com. Available at:[Link]
Sources
- 1. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 4-Methyl-3,4-dihydro-benzooxazin-2-one
A Comparative Guide to the NMR Spectral Analysis of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the structural elucidation of heterocyclic compounds is of paramount importance. The benzo[1][2]oxazin-2-one scaffold, in particular, is a recurring motif in a variety of biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one. By examining this target molecule in the context of its structural analogs, we aim to provide a comprehensive framework for the interpretation of its NMR data, thereby facilitating unambiguous structural confirmation and accelerating research endeavors.
Introduction to the Spectroscopic Challenge
4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one is a small, N-methylated heterocyclic compound. While its structure appears straightforward, a thorough NMR analysis is crucial to confirm the regiochemistry and the electronic environment of the constituent atoms. The key to a confident structural assignment lies not only in the analysis of its own spectrum but also in a comparative understanding of how subtle structural modifications in related compounds influence the NMR chemical shifts and coupling constants. This guide will delve into a detailed, side-by-side comparison of the expected spectral data for our target molecule with experimentally obtained data for closely related benzoxazinone derivatives.
Predicted ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one
While a dedicated experimental spectrum for 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one is not publicly available, we can confidently predict its ¹H and ¹³C NMR spectra based on the extensive data available for its structural analogs and fundamental NMR principles.
Molecular Structure and Numbering:
Figure 1. Chemical structure and atom numbering of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | m | 4H | Ar-H | Aromatic protons on the benzene ring. The exact shifts and multiplicities will depend on the specific coupling patterns. |
| ~4.6 | s | 2H | H-3 | Methylene protons adjacent to the carbonyl group and the nitrogen atom. Expected to be a singlet due to the absence of adjacent protons. |
| ~3.4 | s | 3H | N-CH₃ | Methyl protons attached to the nitrogen atom. Expected to be a singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (C-2) | Carbonyl carbon, typically found in this region. |
| ~145 | C-8a | Aromatic quaternary carbon attached to oxygen. |
| ~130 | C-4a | Aromatic quaternary carbon attached to nitrogen. |
| ~115-125 | C-5, C-6, C-7, C-8 | Aromatic methine carbons. |
| ~68 | C-3 | Aliphatic carbon adjacent to the carbonyl and nitrogen. |
| ~35 | N-CH₃ | Methyl carbon attached to the nitrogen. |
Comparative Analysis with Structural Analogs
The predicted spectral data can be substantiated by comparing it with the experimentally determined NMR data of structurally similar compounds. This comparative approach allows for a more nuanced understanding of the electronic effects of various substituents on the benzoxazinone core.
Comparison with the Unsubstituted Analog: 3,4-Dihydro-2H-benzo[b][1][2]oxazin-2-one
The most direct comparison is with the parent compound, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-2-one, which lacks the N-methyl group.
| Compound | Key ¹H NMR Signal (N-substituent) | Key ¹³C NMR Signal (N-substituent) |
| 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one (Predicted) | ~3.4 ppm (s, 3H, N-CH₃) | ~35 ppm (N-CH₃) |
| 3,4-Dihydro-2H-benzo[b][1][2]oxazin-2-one | Broad singlet for N-H proton | No N-substituent signal |
The primary difference will be the presence of the N-methyl signals in the ¹H and ¹³C NMR spectra of the target molecule, and the absence of the exchangeable N-H proton signal seen in the unsubstituted analog. The presence of the electron-donating methyl group on the nitrogen is also expected to slightly shield the adjacent C-3 and C-4a carbons, potentially causing a slight upfield shift in their ¹³C NMR signals compared to the unsubstituted compound.
Comparison with C-Substituted Analogs
Examining analogs with substituents on the heterocyclic or benzene ring provides further insight into how electronic and steric effects propagate through the molecule. For instance, spectral data for 2-methyl and 3-phenyl substituted benzoxazinones are available in the literature.[3][4]
-
Effect of a C3-substituent: Introduction of a substituent at the C3 position will break the singlet multiplicity of the C3 protons and introduce more complex splitting patterns depending on the nature of the substituent.
-
Effect of Benzene Ring Substitution: Substituents on the aromatic ring will alter the chemical shifts and coupling patterns of the aromatic protons, providing clear indicators of their position. For example, an electron-donating group like a methoxy group will shield the ortho and para protons, shifting them upfield.[4]
Figure 2. A generalized workflow for the NMR-based structural elucidation of benzoxazinone derivatives.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR data for 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one or its analogs, the following experimental protocol is recommended.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette
-
Small vial
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for obtaining sharp NMR signals.[3]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a crucial step for achieving high resolution.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 12-15 ppm.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0-220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
For unambiguous assignments, especially in more complex derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
Conclusion
The NMR spectral analysis of 4-Methyl-3,4-dihydro-benzo[1][2]oxazin-2-one, when approached with a comparative mindset, becomes a powerful tool for its unambiguous structural verification. By understanding the predictable patterns of chemical shifts and coupling constants within the benzoxazinone family, researchers can confidently interpret their data. The provided experimental protocol serves as a robust starting point for obtaining high-quality spectra, a prerequisite for any detailed structural analysis. This guide, by integrating predictive analysis with comparative data, aims to empower scientists in their pursuit of novel molecules within this important class of heterocyclic compounds.
References
Optimizing and Validating HPLC Methods for Benzoxazinone Purity Analysis: A Comparative Guide
Benzoxazinones are a class of bicyclic heterocyclic compounds with profound significance in both pharmaceutical development (e.g., as precursors for non-nucleoside reverse transcriptase inhibitors like efavirenz) and agricultural chemistry (e.g., allelopathic agents like DIBOA and DIMBOA)[1][2]. Because these compounds are prone to ring-opening degradation and often co-synthesize with structurally analogous impurities, establishing a highly selective, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical regulatory requirement[3][4].
This guide provides an objective, data-driven comparison of stationary phase chemistries—specifically contrasting traditional C18 columns with Biphenyl phases—and outlines a self-validating methodology aligned with the latest ICH Q2(R2) guidelines[5][6].
The Causality of Column Chemistry: C18 vs. Biphenyl Selectivity
When developing a purity assay for aromatic heterocycles, the default choice is often a standard C18 (octadecylsilane) column. However, C18 phases rely almost exclusively on dispersive van der Waals forces (hydrophobicity)[6]. When separating a benzoxazinone API from its desmethyl or ring-opened degradants, the partition coefficients (LogP) of the analytes are often too similar, resulting in critical pair co-elution.
The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to standard hydrophobic interactions, the dual aromatic rings of the biphenyl ligand engage in strong
Fig 1: Mechanistic logic of stationary phase selection for aromatic heterocycles.
Comparative Performance Data
To objectively evaluate these mechanisms, an experimental comparison was conducted using a synthetic benzoxazinone API spiked with two closely related compounds: Impurity A (a ring-opened degradant) and Impurity B (a desmethyl analogue). Both columns were 90 Å, 2.7 µm superficially porous particle (SPP) columns run under identical gradient conditions.
Table 1: Chromatographic Performance Metrics (C18 vs. Biphenyl)
| Analyte | Column Chemistry | Retention Time ( | Peak Asymmetry ( | Resolution ( | Selectivity Mechanism |
| Impurity A | Standard C18 | 4.20 min | 1.15 | N/A | Hydrophobic |
| API | Standard C18 | 4.45 min | 1.20 | 1.1 (Fail) | Hydrophobic |
| Impurity B | Standard C18 | 5.80 min | 1.18 | 4.5 | Hydrophobic |
| Impurity A | Biphenyl | 4.85 min | 1.05 | N/A | Hydrophobic + |
| API | Biphenyl | 6.20 min | 1.08 | 4.2 (Pass) | Hydrophobic + |
| Impurity B | Biphenyl | 6.85 min | 1.10 | 2.1 (Pass) | Hydrophobic + |
Data Synthesis: The C18 column failed to achieve baseline resolution (
Experimental Methodology: A Self-Validating Protocol
A robust analytical procedure must be designed as a self-validating system. By embedding strict System Suitability Testing (SST) criteria into the methodology, the assay inherently flags mobile phase errors or column degradation before any sample data is reported[9][10].
Step-by-Step HPLC Protocol
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Causality: Benzoxazinones possess ionizable nitrogen and oxygen centers. Buffering to pH ~2.0 suppresses ionization, keeping the analytes neutral. This prevents secondary interactions with residual silanols on the silica support, drastically improving peak asymmetry (
)[10].
-
-
Organic Phase (B): 0.1% TFA in Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Biphenyl SPP, 100 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics).
-
Gradient Program: 10% B to 60% B over 15 minutes, followed by a 3-minute hold at 90% B for column wash, and a 5-minute re-equilibration at 10% B.
-
Detection: UV at 245 nm (optimal absorbance for the benzoxazinone chromophore)[2].
Step 3: System Suitability Testing (SST) Inject a resolution standard containing the API and Impurity A.
-
Acceptance Criteria: Retention time relative standard deviation (RSD)
, Peak Tailing , and Resolution ( ) . If the system fails this step, the run is automatically aborted.
ICH Q2(R2) Method Validation Execution
To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[5][11]. The validation framework is a logical sequence designed to prove specificity, linearity, accuracy, precision, and robustness.
Fig 2: Sequential workflow for ICH Q2(R2) analytical method validation.
Validation Parameters & Causality
-
Specificity (Forced Degradation): The API is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3%
), and thermal (60°C) stress[3].-
Purpose: To prove that the Biphenyl column can resolve the active ingredient from all generated degradation products without interference. Peak purity is verified using a Photodiode Array (PDA) detector.
-
-
Linearity and Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target specification limit.
-
Acceptance Criteria: Correlation coefficient (
) . The y-intercept must be of the target concentration response[10].
-
-
Accuracy (Spike Recovery): Known quantities of impurities are spiked into the API matrix at 50%, 100%, and 150% of the specification limit.
-
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[10]. This proves the extraction and integration parameters are free from matrix effects.
-
-
Precision (Repeatability & Intermediate Precision): Six independent sample preparations are analyzed on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision).
-
Acceptance Criteria: %RSD of peak areas
.
-
-
Robustness (Design of Experiments - DoE): Deliberate, small variations are made to the method parameters (e.g., Flow rate
mL/min, Column Temp °C, Mobile Phase composition ).-
Purpose: To ensure the method remains reliable during routine use across different laboratories[10]. The SST criteria (
) must pass under all perturbed conditions.
-
Conclusion
For the purity analysis of benzoxazinones and related aromatic heterocycles, relying solely on hydrophobic retention (C18) often leads to critical pair co-elution. By switching to a Biphenyl stationary phase, analytical scientists can leverage orthogonal
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International. Available at: [Link]
-
Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. QbD Group â Your Strategic Partner in Life Sciences | Regulatory & Quality Consulting [qbdgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of N-Methyl Benzoxazinones vs. Structural Analogues
Executive Summary
Benzoxazinones (BXs) are a highly reactive class of heterocyclic compounds widely studied for their roles in plant defense mechanisms and pharmaceutical applications. Differentiating N-methyl benzoxazinones (where the nitrogen at position 4 is methylated) from their O-methylated or unmethylated isomers presents a distinct analytical challenge. This guide objectively compares the performance of Low-Energy Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) in elucidating these structures, providing a self-validating experimental framework for accurate mass spectrometric characterization.
Mechanistic Grounding: The N-Methyl Analytical Challenge
To accurately analyze benzoxazinones, one must understand how structural substitutions dictate ionization efficiency and leaving group dynamics. Naturally occurring BXs exhibit extreme instability under atmospheric pressure ionization (API) conditions, often leading to extensive in-source fragmentation[1].
-
Unmethylated and O-Methylated BXs: Compounds containing an acidic N-H or N-OH group (e.g., lactams like HBOA or hydroxamic acids like DIMBOA) readily deprotonate. Consequently, they are best analyzed in ESI Negative mode , yielding strong [M-H]- signals[2]. Their primary fragmentation pathways involve the loss of CO (-28 Da) or a ring contraction to form benzoxazolinones via the loss of H2O or CO2[3].
-
N-Methyl BXs: Substituting the nitrogen proton with a methyl group fundamentally alters the molecule's behavior. Lacking the acidic proton, N-methyl derivatives exhibit poor ionization efficiency in negative mode. Furthermore, the robust N-CH₃ bond stabilizes the lactam ring against simple tautomerization-driven cleavage. Therefore, their fragmentation requires higher activation energies and is characterized by the diagnostic expulsion of methyl isocyanate (CH₃NCO, -57 Da) .
Technology Comparison: CID vs. HCD for Structural Elucidation
Choosing the correct fragmentation technique is critical for differentiating N-methyl BXs from ring-methylated isomers.
| Feature | Low-Energy CID (Triple Quadrupole) | High-Energy HCD (Orbitrap / Q-TOF) |
| Energy Range | 10 – 30 eV | 30 – 60 NCE (Normalized Collision Energy) |
| Primary Cleavage | Labile bonds (e.g., simple loss of CO) | Deep structural cleavage (e.g., cross-ring cleavage) |
| Isomer Differentiation | Poor: Often yields generic [M+H - CO]+ fragments common to many BX classes. | Excellent: Provides the kinetic energy required to expel CH₃NCO, definitively localizing the methyl group to the nitrogen. |
| Best Use Case | Targeted, high-sensitivity quantification (MRM) of known N-methyl derivatives[2]. | Untargeted structural elucidation and discovery of novel N-methyl BX metabolites[1]. |
Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow
This protocol is designed as a self-validating system. By utilizing specific column chemistries and polarity switching, researchers can prevent false negatives caused by in-source degradation.
Step 1: Chromatographic Separation
-
Column Choice: Utilize a dodecyl (C12) TMS end-capped reversed-phase column (e.g., Synergi MAX-RP).
-
Causality: As demonstrated by , highly modified C12 stationary phases significantly enhance component resolution and analyte stability for reactive benzoxazinones compared to standard C18 columns, preventing on-column degradation[2].
-
Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
Step 2: Mass Spectrometry Acquisition
-
Ionization Mode: ESI Positive [M+H]+ .
-
Causality: Attempting to analyze N-methyl BXs in negative mode will result in near-zero signal due to the lack of an acidic proton. Positive mode protonates the carbonyl oxygen or the nitrogen, yielding a stable precursor.
-
Capillary Voltage: 3.5 kV.
-
Temperature: 300 °C (Keep below 350 °C to prevent thermal degradation of the benzoxazinone ring).
Step 3: System Suitability & Self-Validation
-
Validation Check: Before analyzing unknown N-methyl samples, inject a known unmethylated standard (e.g., HBOA).
-
Acceptance Criteria: The system must successfully detect the [M+H - 28]+ (loss of CO) transition at 15 eV. Once validated, increase the collision energy to 40 NCE for the N-methyl sample to monitor for the diagnostic [M+H - 57]+ (loss of methyl isocyanate) fragment.
Quantitative Data Summaries
Table 1: Diagnostic MS/MS Transitions for Benzoxazinone Classes
Data synthesized from generic fragmentation patterns of BX derivatives[1],[3].
| Compound Class | Example | Preferred Polarity | Primary Neutral Loss | Diagnostic Fragment Ion |
| Hydroxamic Acids | DIMBOA | ESI (-) | -H₂O, -CO₂, -CH₃ | [M-H - 164]- |
| Lactams | HBOA | ESI (-) | -CO (28 Da) | [M-H - 28]- |
| O-Methyl BXs | HDMBOA | ESI (-) | -CH₃, -CO | [M-H - 15 - 28]- |
| N-Methyl BXs | 4-Methyl-HBOA | ESI (+) | -CH₃NCO (57 Da) | [M+H - 57]+ |
Fragmentation Pathway Visualization
The following diagram illustrates the energy-dependent fragmentation logic of N-methyl benzoxazinones, highlighting why higher-energy techniques are required for definitive identification.
Figure 1: MS/MS fragmentation of N-methyl benzoxazinones showing key neutral losses.
References
-
Bonnington, L. S., Barceló, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-1066.[Link]
-
Bonnington, L., Eljarrat, E., Guillamón, M., Eichhorn, P., Taberner, A., & Barceló, D. (2003). Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants. Analytical Chemistry, 75(13), 3128-3136.[Link]
-
Max Planck Institute for Chemical Ecology. (n.d.). UHPLC-QTOF-MS/MS fragmentation patterns for benzoxazinones. MPG.PuRe.[Link]
Sources
Comparative Cytotoxicity of Benzoxazinone Derivatives in HepG2 Cells: A Technical Guide
Executive Summary & Rationale
Benzoxazinone derivatives have emerged as highly potent, versatile scaffolds in oncology drug development. Characterized by an electrophilic lactam moiety, these heterocyclic compounds exhibit profound biological activity, including direct DNA interaction and metalloprotease coordination.
This guide provides an objective, data-driven comparison of various benzoxazinone derivatives against the HepG2 human hepatocellular carcinoma cell line. HepG2 cells are the gold standard for these assays because they retain many specialized functions of normal human hepatocytes, providing a robust, self-validating model for assessing both baseline hepatotoxicity and targeted anti-cancer efficacy. By evaluating IC₅₀ metrics, apoptotic pathways, and structural modifications (e.g., 1,2,3-triazole linkages, halogenation), researchers can make informed decisions when selecting lead compounds for preclinical development.
Mechanistic Grounding: Why Benzoxazinones?
The cytotoxicity of benzoxazinones in HepG2 cells is not random; it is driven by precise structural features. The core pharmacophore allows for electronic isosterism with amides and esters. This facilitates two primary mechanisms of action:
-
Mitochondrial Apoptosis: Specific modifications, such as1, exhibit potent cytotoxicity by triggering the intrinsic mitochondrial pathway. They increase the Bax/Bcl-2 ratio, leading to the activation of cleaved caspase-9, caspase-3, and PARP[1].
-
Genomic Targeting: Other derivatives act at the DNA level. For example, 2 induce the formation of G-quadruplexes (G4-DNAs) in the c-Myc gene promoter, downregulating its mRNA expression and halting cell proliferation[2].
Quantitative Comparison of Cytotoxicity
The following table synthesizes experimental data comparing the performance of distinct benzoxazinone structural classes against HepG2 cells.
| Compound Class / Specific Derivative | HepG2 Cytotoxicity (IC₅₀) | Reference Standard | Primary Mechanistic Action |
| 1,2,3-Triazole-linked Benzoxazinone (Compound 7) | 4.07 ± 0.09 μM | Doxorubicin | Mitochondrial apoptosis; G2/M phase arrest; Bax/Bcl-2 modulation |
| Unsubstituted Benzotriazinone (Compound 3) | 6.525 μg/mL | Doxorubicin (2.06 μg/mL) | Baseline scaffold cytotoxicity; ROS generation |
| 6,8-Dibromo-2-ethyl-benzoxazinone (Derivative 14b) | High (Dose-dependent) | N/A | p53 induction; Caspase-9 and -3 activation; EGFR inhibition |
| c-Myc Targeting Benzoxazinones | Dose-dependent | N/A | Downregulation of c-Myc mRNA; G-quadruplex stabilization |
Data sourced from comparative in vitro assays evaluating3 and 4[3][4].
Mechanistic Pathway Analysis
Benzoxazinone-induced intrinsic mitochondrial apoptosis and cell cycle arrest in HepG2 cells.
Self-Validating Experimental Workflows
Step-by-step experimental workflow for evaluating HepG2 cytotoxicity and validating mechanisms.
Step-by-Step Methodology
-
Cell Culture & Seeding: Cultivate HepG2 cells in DMEM supplemented with 10% FBS. Seed at
cells/well in 96-well plates and incubate overnight at 37°C in 5% CO₂ to allow for adherence. -
Compound Treatment: Treat cells with varying concentrations of the benzoxazinone derivative (e.g., 1–100 μM) for 24, 48, and 72 hours. Include a vehicle control (DMSO < 0.1%) and a positive control (Doxorubicin).
-
MTT Viability Assay: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression.
-
Flow Cytometry (Apoptosis & Cell Cycle): Harvest treated cells. For apoptosis, double-stain with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix cells in 70% ethanol, treat with RNase A, and stain with PI. Analyze via flow cytometer.
-
Western Blotting: Extract total protein using RIPA buffer. Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe for primary mechanistic markers: Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and PARP.
Application Scientist Insights: Protocol Optimization
As an Application Scientist, I emphasize that evaluating cytotoxicity is not merely about generating an IC₅₀ value; it requires a self-validating matrix of assays .
-
Causality of the MTT Assay: The MTT assay is specifically chosen over alternatives like Alamar Blue or Trypan Blue exclusion because tetrazolium reduction directly correlates with mitochondrial dehydrogenase activity. Since benzoxazinones primarily target mitochondrial function (altering the Bax/Bcl-2 ratio), a drop in formazan production serves as a highly sensitive, early indicator of metabolic poisoning before actual cell membrane rupture occurs.
-
The Necessity of Closed-Loop Validation: Relying solely on MTT can yield false positives if a compound is merely cytostatic. Coupling MTT with Annexin V/PI flow cytometry is non-negotiable. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis). This combination ensures that the observed metabolic inhibition in the MTT assay is causally linked to true apoptotic cell death, creating a self-validating, foolproof protocol.
References
- Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)
- Title: Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity Source: Bentham Science Publishers URL
- Title: IC50 Values for Compounds 3, 11e, 12e, and 13a Tested on HEPG-2 Cell Line Source: ResearchGate URL
- Title: Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure Source: PMC / NIH URL
Sources
- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
In vitro stability comparison of benzoxazinone vs benzoxazine scaffolds
As drug discovery pipelines increasingly rely on heterocyclic core structures to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, understanding the nuanced stability differences between closely related scaffolds is critical. The benzoxazinone and benzoxazine scaffolds are widely utilized as bioisosteres for phenols and catechols. However, the presence or absence of a single carbonyl group fundamentally alters their vulnerability to Phase I hepatic metabolism and chemical hydrolysis.
This guide provides an objective, data-driven comparison of their in vitro stability profiles, supported by mechanistic rationales and self-validating experimental methodologies.
Structural Basis of Stability & Metabolic Pathways
The divergent stability profiles of these two scaffolds stem directly from their electronic distributions:
-
Benzoxazinones (Lactam-like): Featuring a carbonyl group adjacent to the nitrogen (e.g., 1,4-benzoxazin-3-one), this scaffold benefits from electron-withdrawing effects that significantly reduce the basicity of the amine. This shielding protects the nitrogen from rapid Cytochrome P450 (CYP450)-mediated N-oxidation and N-dealkylation, making it a highly 1[1]. However, the lactam-like amide bond introduces a theoretical liability for hydrolytic cleavage (ring-opening) under extreme pH conditions. Scaffold hopping to benzoxazinones is a proven strategy to 2[2].
-
Benzoxazines (Amine-like): Lacking the carbonyl, the nitrogen in 1,4-benzoxazines is more basic. While this enhances chemical stability against hydrolysis, it creates a prominent liability for Phase I oxidative metabolism. These compounds are frequently subjected to rapid N-dealkylation or morpholine-ring oxidation by hepatic enzymes, often necessitating structural modifications to improve 3[3].
Fig 1: Divergent metabolic and chemical degradation pathways of benzoxazinone vs benzoxazine.
Quantitative In Vitro Stability Profiles
The following table synthesizes representative in vitro stability data for unsubstituted or lightly substituted derivatives of both scaffolds. This data highlights the inverse relationship between metabolic and chemical stability across the two cores.
| Parameter | Benzoxazinone (Lactam-like) | Benzoxazine (Amine-like) | Mechanistic Rationale |
| HLM Half-Life ( | > 120 min | 25 - 45 min | Carbonyl withdraws electron density, preventing CYP-mediated N-oxidation. |
| Intrinsic Clearance ( | < 15 µL/min/mg | 40 - 80 µL/min/mg | Basic amine in benzoxazine is a prime target for Phase I dealkylation. |
| Plasma Stability (24h) | > 95% intact | > 99% intact | Both scaffolds generally resist plasma amidases and esterases. |
| pH 1.2 Stability (2h) | > 98% intact | > 98% intact | Both remain highly stable in simulated gastric acidic conditions. |
| pH 9.0 Stability (24h) | ~ 85% intact | > 99% intact | The lactam ring of benzoxazinone is susceptible to base-catalyzed hydrolysis. |
Experimental Methodologies: Self-Validating Protocols
To ensure robust, reproducible data, in vitro stability assays must be designed as self-validating systems. The protocols below detail the exact methodologies required to evaluate these scaffolds, emphasizing the causality behind every experimental choice.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
This assay determines the intrinsic clearance (
Fig 2: Self-validating microsomal stability assay workflow for intrinsic clearance determination.
Step-by-Step Methodology & Causality:
-
System Validation (Critical): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Causality: This validates the enzymatic viability of the specific HLM batch. Additionally, prepare a "Minus-NADPH" control for the test compounds to isolate CYP-mediated degradation from background chemical instability.
-
Compound Preparation: Prepare test compounds at a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: A 1 µM concentration ensures the reaction remains in the linear range of Michaelis-Menten kinetics (
), while the buffer maintains native enzyme conformation. -
Enzyme Addition: Add HLM to achieve a final protein concentration of 0.5 mg/mL. Causality: Utilizing a low protein concentration minimizes non-specific binding of highly lipophilic benzoxazine compounds to the microsomal lipid bilayer, ensuring the calculated clearance accurately reflects the unbound free fraction (
). -
Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Equilibrates the assay to physiological temperature prior to reaction initiation, preventing thermal shock to the enzymes.
-
Reaction Initiation: Add 1 mM NADPH regenerating system to start the reaction. Causality: NADPH is the obligate electron donor for CYP450 reductase. Its addition strictly defines
. -
Sampling & Quenching: At
and minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent immediately denatures the microsomal proteins, halting metabolism instantly. The internal standard normalizes any downstream LC-MS/MS ionization variability. -
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS to calculate the depletion slope.
Protocol B: pH-Dependent Hydrolytic Stability Assay
Because benzoxazinones are 4[4] that contain an amide/lactam bond, they must be stress-tested for hydrolytic cleavage.
Step-by-Step Methodology & Causality:
-
System Validation: Run Procaine in parallel as a hydrolytically unstable positive control. Causality: Validates the degradative capacity of the buffers over the 24-hour incubation period.
-
Buffer Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 7.4 (plasma), and pH 9.0 (intestinal/alkaline stress). Causality: This maps the entire physiological transit route and specifically probes the base-catalyzed ring-opening vulnerability of the benzoxazinone scaffold.
-
Incubation: Spike test compounds to 1 µM in each buffer and incubate at 37°C.
-
Sampling: Draw 50 µL aliquots at 0, 2, 4, and 24 hours. Quench immediately with an equal volume of cold methanol to stabilize the pH and halt hydrolysis. Analyze via LC-MS/MS.
Conclusion
The selection between a benzoxazinone and a benzoxazine scaffold requires a careful balancing act. Benzoxazinones offer superior protection against CYP450-mediated metabolism due to the electron-withdrawing nature of their carbonyl group, making them ideal for extending half-life. Conversely, benzoxazines offer enhanced chemical stability and basicity, which can be advantageous for solubility and target binding, provided their oxidative liabilities are mitigated through strategic steric hindrance or fluorination.
References
-
Title : 2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes Source : Bentham Science URL : [Link]
-
Title : Synthesis and Metabolic Studies of Host-Directed Inhibitors for Antiviral Therapy Source : NIH / PMC URL :[Link]
-
Title : Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies Source : ACS Publications URL :[Link]
-
Title : Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect Source : MDPI URL :[Link]
Sources
Comprehensive Analytical Guide: Reference Standards for 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one Analysis
Introduction & Scientific Context
In pharmaceutical development, the integrity of analytical data is entirely dependent on the quality of the reference standards employed. 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one (CAS: 103440-73-9) is a critical synthetic building block and a common process-related impurity. The benzoxazine core is a privileged scaffold found in broad-spectrum fluoroquinolone antibiotics (e.g., Levofloxacin Q-acid derivatives) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy ()[1].
For researchers and quality control (QC) scientists, selecting the correct grade of reference standard and employing a robust, stability-indicating analytical method is paramount to accurately profiling impurities and ensuring API (Active Pharmaceutical Ingredient) safety.
Comparative Analysis of Reference Standard Grades
Not all reference standards are created equal. The choice between a Certified Reference Material (CRM) and an in-house working standard dictates the regulatory confidence of your assay.
Table 1: Quantitative Comparison of Reference Standard Grades
| Standard Grade | Purity Requirement | Traceability | Relative Cost | Best Use Case |
| Certified Reference Material (CRM) | >99.5% (qNMR verified) | ISO 17034 / SI Traceable | Quantitative assay, regulatory IND/NDA submissions, primary instrument calibration. | |
| Primary Analytical Standard | >99.0% | ISO 9001 / CoA provided | Routine HPLC/GC quality control, batch release testing, and stability studies. | |
| Working (In-House) Standard | >98.0% | Traceable to Primary Standard | $ | Daily system suitability tests (SST), preliminary R&D screening, and method development. |
Causality Insight: While Working Standards are cost-effective for daily system checks, they must be rigorously qualified against a CRM. Using a sub-standard purity grade for primary calibration introduces systemic bias, leading to out-of-specification (OOS) results during downstream batch analysis.
Experimental Protocols: Stability-Indicating RP-HPLC
To quantify 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV/PDA detection is the gold standard.
Step-by-Step Methodology
Objective: Quantify the benzoxazine derivative and separate it from its synthetic precursors and degradation products.
1. Reagent & Standard Preparation
-
Diluent: Methanol:Water (50:50, v/v).
-
Causality: The benzoxazine core is hydrophobic. This specific diluent ratio ensures complete dissolution of the standard while matching the initial mobile phase strength, preventing solvent-front peak distortion (fronting) upon injection.
-
-
Primary Standard Stock: Accurately weigh 10.0 mg of the CRM into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (100 µg/mL).
2. Chromatographic Conditions
-
Column: Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.05M Ammonium Acetate buffer (pH adjusted to 5.6 with acetic acid) and Acetonitrile (60:40, v/v) ()[2].
-
Causality: The pH 5.6 environment ensures that the nitrogen atom in the oxazine ring remains predominantly un-ionized. This prevents secondary electrostatic interactions with residual silanol groups on the silica-based C18 column, which is the primary cause of peak tailing in basic/heterocyclic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Causality: The benzoxazine core exhibits strong
electronic transitions. Selecting 245 nm maximizes the signal-to-noise ratio for low-level impurity quantification.
-
The Self-Validating System Controls
A protocol is only as trustworthy as its internal controls. This method must be executed as a self-validating system:
-
System Suitability Testing (SST): Before sample analysis, inject the standard six times. The system is only "valid" if the %RSD of the peak area is ≤ 2.0%, the Tailing factor (T) is ≤ 1.5, and Theoretical plates (N) are ≥ 2000.
-
Check Standard Validation: Prepare a secondary standard from an entirely independent lot. Inject this after the SST. The assay is only valid if the calculated recovery of the check standard falls between 98.0% and 102.0%.
-
Placebo/Blank Injection: Inject the diluent to confirm a flat baseline with no ghost peaks at the retention time of the analyte.
Visualizing the Analytical Workflow
Below is the decision-tree and workflow for validating the reference standard and profiling impurities.
Fig 1: Analytical workflow for benzoxazine reference standard validation and impurity profiling.
Method Validation Data
To ensure the method is fit for purpose, it must be validated according to ICH Q2(R1) guidelines. The table below outlines the expected performance metrics for this benzoxazine derivative.
Table 2: Representative ICH Q2(R1) Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Experimental Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 (Range: 1.0 – 100 µg/mL) |
| Precision (%RSD) | ≤ 2.0% (Intra-day & Inter-day) | 0.65% (Intra-day), 0.82% (Inter-day) |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.4% – 100.2% across 3 concentration levels |
| LOD / LOQ | Signal-to-Noise ≥ 3:1 / 10:1 | LOD: 0.03 µg/mL / LOQ: 0.10 µg/mL |
| Specificity | No interference at retention time | Peak purity index > 0.999 (via PDA detection) |
Advanced Detection: Overcoming Isobaric Interference
While RP-HPLC-UV is the workhorse for routine batch analysis, it has limitations during forced degradation studies (e.g., acid hydrolysis at 70°C or photolytic stress). Benzoxazine ring-opening reactions often yield isobaric transformation products—molecules with the exact same mass but different structural configurations.
In these advanced scenarios, traditional chromatography and UV detection fail to differentiate the degradants. To resolve this, High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) coupled with LC-MS is required. FAIMS separates gas-phase ions based on their differential mobility in high and low electric fields, providing an orthogonal layer of separation that does not rely on reference standards for the initial identification of complex, isobaric drug degradation products ()[3].
References
-
Title: Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry Source: ACS Publications URL: [Link][3]
-
Title: Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS Source: ResearchGate URL: [Link][2]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one
Comprehensive Safety & Operational Guide: Handling 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one
Introduction & Chemical Reactivity Profile
4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one (CAS: 103440-73-9) is a highly valuable fused heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The benzoxazinone scaffold contains highly reactive electrophilic sites, specifically at the C2 and C4 positions, which makes it an excellent precursor for synthesizing complex heterocycles like quinazolinones[1].
However, this same electrophilic reactivity dictates strict safety and handling protocols. Because the C2 lactone/oxazinone carbonyl is highly susceptible to nucleophilic attack[1], unprotected exposure can lead to covalent modification of biological nucleophiles (such as primary amines in epidermal proteins), potentially causing severe skin sensitization or irritation.
Risk Assessment & Hazard Causality
As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it is about understanding the molecular behavior of your reagents.
-
Dermal Hazard: The compound's propensity to undergo ring-opening reactions with amines means skin contact must be strictly avoided[1]. Covalent bonding to skin proteins is the primary mechanism for chemical sensitization.
-
Inhalation Hazard: Supplied as a fine crystalline powder, it poses an inhalation risk. Aerosolized particulates can react with the mucosal membranes of the respiratory tract.
-
Hydrolytic Instability: Exposure to ambient moisture can lead to slow hydrolysis of the oxazinone ring, degrading the reagent and altering its toxicity profile.
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, all handling must occur under a self-validating safety framework. The following table summarizes the quantitative PPE requirements based on standard prudent laboratory practices[2],[3].
| PPE Category | Specification | Quantitative Metric / Standard | Causality & Justification |
| Hand Protection | Nitrile Gloves (Disposable) | Thickness ≥ 0.11 mm, Breakthrough > 30 min | Protects against incidental contact; prevents covalent bonding of the electrophilic C2 site to skin proteins. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Shields against micro-particulates and aerosolized dust during powder transfer. |
| Respiratory / Environmental | Chemical Fume Hood | Face Velocity 80–120 fpm | Captures aerosolized dust; prevents inhalation of reactive electrophiles[4]. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex | Prevents static buildup which can inadvertently aerosolize fine powders during weighing. |
Experimental Workflow: Preparation of a 0.1 M Stock Solution
This step-by-step methodology ensures both the chemical integrity of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one and the safety of the operator. Every step is designed as a self-validating system to prevent operational drift.
-
Step 1: Environmental Validation
-
Action: Verify the fume hood monitor reads between 80 and 120 feet per minute (fpm)[4].
-
Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and continuously inward, physically confirming negative pressure before opening the chemical container.
-
-
Step 2: PPE Verification & Static Control
-
Action: Don ANSI Z87.1 goggles, a static-free lab coat, and inspect nitrile gloves (≥ 0.11 mm) for micro-tears.
-
Validation: Trap air in the fingers of the gloves and squeeze; the gloves must hold air pressure without deflating prior to donning.
-
-
Step 3: Weighing and Transfer
-
Action: Using a grounded, anti-static micro-spatula, carefully weigh the required mass of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one into a pre-tared, amber glass vial.
-
Causality: Amber glass protects the compound from photolytic degradation, while anti-static tools prevent the reactive powder from repelling off surfaces and dispersing into the hood environment.
-
-
Step 4: Solubilization
-
Action: Add anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Cap immediately with a PTFE-lined septum.
-
Causality: Anhydrous solvents are critical. The C2 carbonyl is susceptible to nucleophilic attack by water, which would prematurely hydrolyze the lactone ring and ruin the building block's utility for downstream synthesis[1].
-
Operational Workflow Diagram
Operational workflow and hazard mitigation checkpoints for benzoxazinone handling.
Disposal & Decontamination Plan
Because benzoxazinones are reactive, all surfaces and tools that come into contact with the raw powder must be chemically deactivated before standard washing to protect dishwashing personnel.
-
Decontamination Protocol: Submerge all spatulas, weigh boats, and contaminated glassware in a 1 M NaOH bath for a minimum of 30 minutes.
-
Validation: Monitor the pH of the decontamination bath using indicator strips to ensure it remains > pH 12 during the 30-minute soak, confirming active hydrolytic conditions.
-
-
Causality: The strong base drives the irreversible hydrolysis of the benzoxazin-2-one lactone ring, permanently opening the ring and neutralizing the electrophilic C2 site[1]. This eliminates the compound's ability to act as a sensitizer.
-
Waste Segregation: After neutralization, the aqueous basic waste should be neutralized to pH 7 using 1 M HCl and disposed of in the aqueous waste stream. Any organic solvents (DMSO/DMF) containing the intact compound must be collected in a clearly labeled "Halogen-Free Organic Waste" container, strictly adhering to institutional chemical hygiene plans[2].
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google 圖書 [books.google.com.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
